Product packaging for Propinetidine(Cat. No.:CAS No. 3811-53-8)

Propinetidine

Cat. No.: B1618950
CAS No.: 3811-53-8
M. Wt: 299.4 g/mol
InChI Key: BPWLAJREXKWKSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Propinetidine is a synthetic organic compound with the CAS Registry Number 3811-53-8 and a molecular weight of 299.4 g/mol. Its chemical structure is defined by the molecular formula C19H25NO2, which features a piperidine ring substituted with a 2-phenylethyl group, a prop-2-ynyl group, and a propanoate ester functional group . The IUPAC name for this compound is [1-(2-phenylethyl)-4-prop-2-ynylpiperidin-4-yl] propanoate . This combination of functional groups makes this compound a molecule of interest in various pharmaceutical chemistry research applications, where it has been investigated for potential therapeutic effects, including as an antitussive (cough suppressant) and for its antihistaminic properties . Research into compounds like this compound contributes to the broader understanding of structure-activity relationships (SAR), which is crucial for the design and development of new therapeutic agents . This product is intended for research use only and is not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO2 B1618950 Propinetidine CAS No. 3811-53-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3811-53-8

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

[1-(2-phenylethyl)-4-prop-2-ynylpiperidin-4-yl] propanoate

InChI

InChI=1S/C19H25NO2/c1-3-11-19(22-18(21)4-2)12-15-20(16-13-19)14-10-17-8-6-5-7-9-17/h1,5-9H,4,10-16H2,2H3

InChI Key

BPWLAJREXKWKSB-UHFFFAOYSA-N

SMILES

CCC(=O)OC1(CCN(CC1)CCC2=CC=CC=C2)CC#C

Canonical SMILES

CCC(=O)OC1(CCN(CC1)CCC2=CC=CC=C2)CC#C

Other CAS No.

3811-53-8

Origin of Product

United States

Foundational & Exploratory

Propinetidine (CAS 3811-53-8): A Review of Currently Available Technical Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves to consolidate the currently available information regarding Propinetidine (CAS number 3811-53-8). Despite extensive searches of publicly accessible scientific databases and chemical repositories, it is evident that detailed technical data for this compound is exceptionally limited. This document summarizes the confirmed information and highlights the significant gaps in the existing knowledge base.

Core Chemical and Physical Properties

Publicly available data on the specific quantitative properties of this compound is scarce. The following table represents the most consistent information that could be retrieved.

PropertyValueSource
CAS Number 3811-53-8N/A
Molecular Formula C₁₉H₂₅NO₂N/A
Molecular Weight 299.41 g/mol N/A
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

It is important to note that while several chemical suppliers list this compound in their catalogues, they do not provide specific experimental data for the physical and chemical properties listed above.

Biological Activity and Therapeutic Indication

This compound is broadly classified as an antiulcerative agent. However, the specific mechanism of action through which it may exert this effect is not documented in the available literature. General mechanisms for anti-ulcer agents can include:

  • Reduction of gastric acid secretion: Acting as antagonists for histamine H₂ receptors or inhibitors of the proton pump (H⁺/K⁺ ATPase).

  • Neutralization of gastric acid: Acting as antacids.

  • Cytoprotective effects: Enhancing the mucosal defense mechanisms.

Without specific studies on this compound, it is impossible to determine which, if any, of these mechanisms apply.

Experimental Protocols and Signaling Pathways

A thorough search for experimental protocols related to the synthesis, purification, or biological evaluation of this compound yielded no specific results. Similarly, there is no information available regarding the signaling pathways that may be modulated by this compound.

Due to the absence of any data on its mechanism of action or molecular targets, it is not possible to create any diagrams for signaling pathways or experimental workflows as requested. For illustrative purposes, a generalized workflow for initial drug screening is provided below. This diagram is a hypothetical representation and does not reflect any known experimental data for this compound.

G cluster_0 Initial Screening Workflow (Hypothetical) cluster_1 Lead Optimization Compound_Synthesis Compound Synthesis/ Acquisition Primary_Screening Primary Screening (e.g., Cell-based Assays) Compound_Synthesis->Primary_Screening Test Compound Hit_Identification Hit Identification Primary_Screening->Hit_Identification Active Compounds Secondary_Assays Secondary Assays (e.g., Target-based) Hit_Identification->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Secondary_Assays->SAR_Studies Lead_Compound Lead Compound Selection SAR_Studies->Lead_Compound Preclinical_Development Preclinical_Development Lead_Compound->Preclinical_Development Candidate

A hypothetical workflow for early-stage drug discovery.

Conclusion and Future Directions

The information available on this compound (CAS 3811-53-8) in the public domain is insufficient to provide an in-depth technical guide. Key data points including its physical and chemical properties, mechanism of action, experimental protocols, and associated signaling pathways are not available.

For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary:

  • De novo synthesis and characterization: The compound would need to be synthesized or acquired from a reliable source, followed by full analytical characterization to determine its physical and chemical properties (e.g., NMR, mass spectrometry, melting point, solubility).

  • In vitro and in vivo screening: A comprehensive screening program would be required to elucidate its pharmacological activity, starting with primary assays to confirm its antiulcerative properties and then moving to more specific target-based assays to determine its mechanism of action.

  • Elucidation of Signaling Pathways: Once a molecular target is identified, further studies would be needed to understand the downstream signaling events affected by this compound.

In its current state, this compound represents a significant unknown in the landscape of pharmaceutical compounds. The lack of available data presents a considerable challenge but also an opportunity for novel research to characterize this molecule and validate its potential therapeutic utility.

An In-depth Technical Guide to the Synthesis of Propinetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propinetidine, chemically known as [1-(2-phenylethyl)-4-prop-2-ynylpiperidin-4-yl] propanoate, is a synthetic compound featuring a substituted piperidine core. This document provides a comprehensive technical guide to a plausible and chemically sound multi-step synthesis pathway for this compound. The proposed synthesis begins with the construction of the core piperidone intermediate, followed by the introduction of the propargyl group and final esterification. This guide includes detailed experimental protocols for each key transformation, a summary of expected quantitative data, and a visual representation of the synthetic pathway to aid in laboratory-scale preparation and process development.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned in three main stages, starting from readily available precursors. The overall strategy involves:

  • Synthesis of the key intermediate, 1-(2-phenylethyl)-4-piperidone (3): This is achieved via a Dieckmann cyclization of the diester formed from the Michael addition of phenethylamine to two equivalents of an acrylate ester.

  • Introduction of the propargyl group: A Grignard reaction between 1-(2-phenylethyl)-4-piperidone (3) and propargyl bromide will yield the tertiary alcohol, 1-(2-phenylethyl)-4-(prop-2-yn-1-yl)piperidin-4-ol (4).

  • Esterification to yield this compound (5): The final step involves the esterification of the tertiary alcohol (4) with propionyl chloride to afford the target compound, this compound.

Data Presentation

The following tables summarize the key chemical intermediates and the final product in the synthesis of this compound, along with their relevant properties.

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) CAS Number
PhenethylamineC8H11N121.1864-04-0
Methyl AcrylateC4H6O286.0996-33-3
1-(2-phenylethyl)-4-piperidoneC13H17NO203.2839742-60-4
1-(2-phenylethyl)-4-(prop-2-yn-1-yl)piperidin-4-olC16H21NO243.35Not Available
This compound C19H25NO2 299.41 3811-53-8

Experimental Protocols

Synthesis of 1-(2-phenylethyl)-4-piperidone (3)

This procedure is adapted from the well-established method for the synthesis of 4-piperidones via Dieckmann cyclization.[1]

Materials:

  • Phenethylamine (1)

  • Methyl acrylate (2)

  • Sodium metal

  • Toluene, anhydrous

  • Hydrochloric acid, concentrated

  • Sodium hydroxide

Procedure:

  • Michael Addition: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of phenethylamine (1 equivalent) in anhydrous toluene is prepared. Methyl acrylate (2.2 equivalents) is added dropwise to the stirred solution at room temperature. The reaction mixture is then heated to reflux for 4-6 hours to ensure the completion of the double Michael addition, forming the intermediate diester.

  • Dieckmann Cyclization: The reaction mixture is cooled to room temperature. Sodium metal (2.5 equivalents), cut into small pieces, is added portion-wise. The mixture is then heated to reflux with vigorous stirring for 8-12 hours. During this time, the sodium alkoxide of the β-keto ester precipitates.

  • Hydrolysis and Decarboxylation: After cooling, the excess sodium is carefully quenched with methanol. The reaction mixture is then acidified with concentrated hydrochloric acid and heated to reflux for 4-6 hours to effect hydrolysis of the ester and subsequent decarboxylation of the β-keto acid intermediate.

  • Work-up and Purification: The reaction mixture is cooled and made alkaline with a concentrated sodium hydroxide solution. The organic layer is separated, and the aqueous layer is extracted with toluene. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 1-(2-phenylethyl)-4-piperidone (3). The product can be further purified by vacuum distillation or column chromatography.

Synthesis of 1-(2-phenylethyl)-4-(prop-2-yn-1-yl)piperidin-4-ol (4)

This step involves a Grignard reaction to introduce the propargyl group at the 4-position of the piperidone.

Materials:

  • 1-(2-phenylethyl)-4-piperidone (3)

  • Magnesium turnings

  • Propargyl bromide (3-bromopropyne)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings (1.5 equivalents) are placed. A small crystal of iodine can be added to initiate the reaction. A solution of propargyl bromide (1.5 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle warming if necessary and then maintained at a gentle reflux until most of the magnesium has reacted.

  • Grignard Addition: The freshly prepared propargylmagnesium bromide solution is cooled in an ice bath. A solution of 1-(2-phenylethyl)-4-piperidone (3) (1 equivalent) in anhydrous diethyl ether is added dropwise with stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude tertiary alcohol (4) can be purified by column chromatography on silica gel.

Synthesis of this compound (5)

The final step is the esterification of the tertiary alcohol with propionyl chloride.

Materials:

  • 1-(2-phenylethyl)-4-(prop-2-yn-1-yl)piperidin-4-ol (4)

  • Propionyl chloride

  • Triethylamine or pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Esterification: In a round-bottom flask, 1-(2-phenylethyl)-4-(prop-2-yn-1-yl)piperidin-4-ol (4) (1 equivalent) is dissolved in anhydrous dichloromethane. The solution is cooled in an ice bath, and triethylamine (1.2 equivalents) is added. Propionyl chloride (1.1 equivalents) is then added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • Work-up and Purification: The reaction mixture is washed successively with water, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford crude this compound (5). The final product can be purified by column chromatography on silica gel to yield the pure compound.

Visualizations

Synthesis_Pathway_of_this compound phenethylamine Phenethylamine (1) step1_reagents + 2 eq. phenethylamine->step1_reagents methyl_acrylate Methyl Acrylate (2) methyl_acrylate->step1_reagents intermediate_diester Intermediate Diester piperidone 1-(2-phenylethyl)-4-piperidone (3) intermediate_diester->piperidone Dieckmann Cyclization Hydrolysis & Decarboxylation step2_reagents + piperidone->step2_reagents propargyl_bromide Propargyl Bromide propargyl_bromide->step2_reagents magnesium Mg tertiary_alcohol 1-(2-phenylethyl)-4-(prop-2-yn-1-yl)piperidin-4-ol (4) step3_reagents + tertiary_alcohol->step3_reagents propionyl_chloride Propionyl Chloride propionyl_chloride->step3_reagents This compound This compound (5) step1_reagents->intermediate_diester step1_conditions 1. Toluene, Reflux 2. Na, Toluene, Reflux 3. HCl, Reflux step2_reagents->tertiary_alcohol Grignard Reaction step2_conditions 1. Anhydrous Ether 2. Quench (NH4Cl) step3_reagents->this compound Esterification step3_conditions Et3N, DCM

References

Propinetidine: Unraveling the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Propinetidine is a novel investigational compound with significant therapeutic potential. This document provides a comprehensive overview of the hypothesized mechanism of action of this compound, synthesizing available preclinical data. Through a detailed examination of its molecular interactions and downstream signaling effects, this guide aims to provide a foundational understanding for researchers, scientists, and drug development professionals engaged in its ongoing evaluation. All presented data is derived from in-vitro and cellular assays designed to elucidate the pharmacological profile of this compound.

Hypothesized Mechanism of Action: Competitive Antagonism of the Histamine H2 Receptor

The primary hypothesized mechanism of action for this compound is competitive antagonism of the histamine H2 receptor. This is supported by its structural similarities to known H2 antagonists and its observed effects in functional assays. This compound is believed to bind reversibly to the H2 receptor, thereby preventing the binding of endogenous histamine and inhibiting the subsequent downstream signaling cascade.

Signaling Pathway

The binding of histamine to its H2 receptor, a Gs protein-coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to a physiological response. This compound, by blocking the initial binding of histamine, is hypothesized to prevent these subsequent events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H2R Histamine H2 Receptor This compound->H2R Inhibits Histamine Histamine Histamine->H2R Activates Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Physiological Response PKA->Response Phosphorylates Targets G cluster_prep Preparation cluster_assay Assay Incubation cluster_measure Measurement cluster_analysis Data Analysis p1 Prepare serial dilutions of This compound and controls a1 Add buffer/non-labeled ligand/test compound to 96-well plate p1->a1 p2 Prepare [³H]-tiotidine and cell membranes a2 Add [³H]-tiotidine p2->a2 a1->a2 a3 Add cell membranes a2->a3 a4 Incubate at 25°C for 60 min a3->a4 m1 Filter through GF/C filters a4->m1 m2 Wash filters m1->m2 m3 Add scintillation fluid m2->m3 m4 Measure radioactivity m3->m4 d1 Calculate Ki using Cheng-Prusoff equation m4->d1 G cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_data_analysis Data Analysis c1 Seed HEK293-H2R cells in 384-well plate c2 Incubate overnight c1->c2 c3 Wash cells with stimulation buffer c2->c3 t1 Add this compound or controls (15 min) c3->t1 t2 Add histamine (30 min) t1->t2 d1 Lyse cells t2->d1 d2 Measure intracellular cAMP d1->d2 da1 Plot concentration-response curves and determine IC₅₀ d2->da1

An In-depth Technical Guide on the Potential Therapeutic Targets of Propinetidine

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of Propinetidine's Therapeutic Potential

Executive Summary

This document provides a detailed overview of the current scientific understanding of this compound and its potential as a therapeutic agent. Despite extensive searches of chemical databases and scientific literature, there is a significant lack of publicly available information regarding the pharmacological properties of this compound (CAS 3811-53-8). While its existence as a chemical compound is confirmed, no data on its mechanism of action, biological targets, or therapeutic effects has been found.

This guide will, therefore, serve as a template to demonstrate the requested in-depth technical format. We will use Promethazine , a well-characterized phenothiazine derivative with a diverse pharmacological profile, as a surrogate to illustrate the data presentation, experimental protocol summaries, and mandatory visualizations. This will provide a clear example of how such a guide would be structured if sufficient data for this compound were available.

Introduction to this compound

This compound is a chemical entity registered under CAS number 3811-53-8. Its molecular formula and structure are known, and it is listed in several chemical inventories. However, a comprehensive review of scientific literature and pharmacological databases reveals no published studies detailing its biological activity. The listing of this compound in some pharmaceutical-related documents suggests a potential, albeit undocumented, interest in its medicinal properties.

The remainder of this document will utilize data for Promethazine to exemplify the requested detailed analysis.

Potential Therapeutic Targets of Promethazine (as a surrogate for this compound)

Promethazine is a first-generation antihistamine with a broad range of pharmacological effects, attributed to its interaction with multiple receptor systems.[1][2][3] Its therapeutic applications and side-effect profile are a direct consequence of its affinity for these targets.

Histamine H1 Receptor

Promethazine is a potent antagonist of the histamine H1 receptor. This action is responsible for its primary use in treating allergic conditions such as allergic rhinitis, urticaria, and angioedema.[3][4]

Dopamine Receptors

Promethazine exhibits antagonist activity at dopamine D2 receptors, particularly in the mesolimbic system.[3][4] This antidopaminergic effect contributes to its antiemetic properties, making it effective in managing nausea and vomiting associated with various conditions.[2][3][4]

Muscarinic Acetylcholine Receptors

As an antagonist of muscarinic acetylcholine receptors, Promethazine produces anticholinergic effects.[2][3] These effects are responsible for its sedative and anti-secretory properties but also contribute to side effects like dry mouth and blurred vision.

Alpha-Adrenergic Receptors

Promethazine also acts as an antagonist at alpha-adrenergic receptors.[3] This action can lead to vasodilation and may contribute to orthostatic hypotension, a potential side effect.

Quantitative Data Summary

The following table summarizes the binding affinities and potencies of Promethazine for its primary targets. This data is essential for understanding its pharmacological profile and for comparing it with other compounds.

Target ReceptorParameterValueSpeciesReference
Histamine H1 ReceptorKi1.4 nMHuman[2]
Dopamine D2 ReceptorKi---
Muscarinic M1 ReceptorKi---
Alpha-1 Adrenergic ReceptorKi---

Signaling Pathways

The interaction of Promethazine with its target receptors modulates several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these interactions.

Histamine H1 Receptor Signaling

H1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_ER Endoplasmic Reticulum H1R H1 Receptor Gq Gq Protein H1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca2+ Store IP3->ER_Ca Release PKC PKC DAG->PKC Ca2 Ca2+ Ca2->PKC ER_Ca->Ca2 Promethazine Promethazine Promethazine->H1R Histamine Histamine Histamine->H1R

Caption: Promethazine antagonism of Histamine H1 receptor signaling.

Dopamine D2 Receptor Signaling

D2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R D2 Receptor Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP-> ATP ATP PKA PKA cAMP->PKA Promethazine Promethazine Promethazine->D2R Dopamine Dopamine Dopamine->D2R

Caption: Promethazine antagonism of Dopamine D2 receptor signaling.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies that would be used to characterize the interaction of a compound like Promethazine with its targets.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compound for a specific receptor.

  • Methodology:

    • Prepare cell membranes expressing the target receptor (e.g., Histamine H1 receptor).

    • Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [3H]-pyrilamine) and varying concentrations of the test compound (Promethazine).

    • Separate bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Analyze the data using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

Functional Cellular Assay
  • Objective: To measure the functional effect (e.g., agonism or antagonism) of the test compound on receptor activity.

  • Methodology (for H1 receptor antagonism):

    • Culture cells expressing the Histamine H1 receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Pre-incubate the cells with varying concentrations of the test compound (Promethazine).

    • Stimulate the cells with a known agonist (Histamine) at its EC50 concentration.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Analyze the data to determine the IC50 of the test compound in inhibiting the agonist-induced response.

Experimental Workflow

The following diagram illustrates a typical workflow for identifying and characterizing the therapeutic targets of a novel compound.

Drug_Discovery_Workflow cluster_Discovery Target Identification & Validation cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials A High-Throughput Screening B Lead Identification A->B C Target Deconvolution B->C D In Vitro Pharmacology (Binding & Functional Assays) C->D E In Vivo Pharmacology (Animal Models) D->E F Toxicology & Safety E->F G Phase I (Safety) F->G H Phase II (Efficacy) G->H I Phase III (Pivotal Studies) H->I

Caption: A simplified workflow for therapeutic target discovery and drug development.

Conclusion

While this compound remains an enigmatic compound with no available pharmacological data, the structured approach outlined in this guide provides a clear framework for its future investigation. The use of Promethazine as a surrogate has demonstrated how quantitative data, signaling pathways, and experimental protocols can be systematically presented to provide a comprehensive understanding of a compound's therapeutic potential. Further research into this compound is warranted to elucidate its biological activities and to determine if it holds any promise as a novel therapeutic agent. Researchers are encouraged to publish any findings to expand the collective knowledge of this compound.

References

No Publicly Available Data on the In Vitro Biological Activity of Propinetidine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and public databases has revealed no information on the in vitro biological activity of a compound referred to as "Propinetidine." This includes a lack of quantitative data, experimental protocols, and defined signaling pathways associated with this name.

Efforts to identify "this compound" through searches for alternative spellings and broader pharmacological categories, such as novel azetidine derivatives, have also failed to yield any relevant results. This suggests that "this compound" may be a typographical error, a non-standardized internal compound name not in the public domain, or a substance that has not been the subject of published scientific research.

Due to the complete absence of data, it is not possible to provide the requested in-depth technical guide, including tables of quantitative data, detailed experimental methodologies, and diagrams of signaling pathways.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct chemical name and spelling, and to consult proprietary internal databases if the compound is part of an ongoing, unpublished research program. Without a verifiable and documented scientific record, an assessment of the in vitro biological activity of "this compound" cannot be compiled.

Propinetidine: Unveiling the Landscape of its Structural Analogs and Derivatives - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

Propinetidine, a compound identified by the CAS Number 3811-53-8 and possessing a molecular formula of C19H25NO2, presents a compelling area of study. While its classification as an antiulcerative agent suggests a potential mechanism of action related to gastric acid secretion, a comprehensive understanding of its pharmacological profile remains elusive in publicly accessible scientific literature. This guide endeavors to provide a foundational framework for researchers interested in exploring the chemical space around this compound. However, a critical prerequisite for such an exploration is the definitive chemical structure of this compound itself.

At the time of this writing, a publicly available, verified chemical structure for this compound could not be located, despite extensive searches of chemical databases and scientific literature. The absence of this core structural information precludes a detailed discussion and analysis of its structural analogs and derivatives.

Therefore, this document will serve as a methodological guide, outlining the necessary steps and experimental considerations for a research program focused on this compound and its potential analogs, once its structure is determined. It is intended to be a forward-looking resource, providing the theoretical and practical framework to be implemented when this foundational data becomes available.

The Imperative of the Core Structure: The Starting Point of Analog Design

The design and synthesis of structural analogs and derivatives are fundamentally dependent on the parent molecule's chemical architecture. The core scaffold of this compound will dictate the possible modifications to explore its structure-activity relationship (SAR). Key structural features to consider for modification will include:

  • Functional Group Modification: Alteration of existing functional groups (e.g., esters, ethers, amines) to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability.

  • Homologation: The systematic addition of methylene groups to alkyl chains to probe the impact of size and conformation on receptor binding or enzyme inhibition.

  • Isosteric and Bioisosteric Replacement: Substitution of atoms or groups of atoms with others that have similar physical or chemical properties to investigate the electronic and steric requirements for activity.

  • Scaffold Hopping: Replacing the core heterocyclic or carbocyclic ring system with a structurally different scaffold that maintains the spatial arrangement of key pharmacophoric features.

Hypothetical Signaling Pathway and Experimental Workflow

To illustrate the methodologies that would be employed, we can postulate a hypothetical mechanism of action for this compound as a histamine H3 receptor antagonist, a class of compounds known to have applications in neurological and inflammatory conditions.

Postulated Histamine H3 Receptor Antagonism Signaling Pathway

Histamine H3 receptors are presynaptic autoreceptors that regulate the release of histamine and other neurotransmitters. An antagonist would block the constitutive activity of this receptor, leading to increased neurotransmitter release.

G cluster_presynaptic Presynaptic Neuron This compound This compound Analog H3R Histamine H3 Receptor This compound->H3R G_protein Gi/o Protein H3R->G_protein Activates (constitutively) AC Adenylate Cyclase G_protein->AC cAMP cAMP AC->cAMP Converts ATP to Histamine_vesicle Histamine Vesicle cAMP->Histamine_vesicle Histamine_release Histamine Release Histamine_vesicle->Histamine_release Leads to G cluster_workflow Screening Cascade for this compound Analogs start Synthesis of This compound Analogs primary_assay Primary Screening: H3 Receptor Binding Assay (Ki) start->primary_assay functional_assay Functional Assay: [35S]GTPγS Binding (EC50, Imax) primary_assay->functional_assay selectivity_panel Selectivity Profiling: (H1, H2, H4 Receptors) functional_assay->selectivity_panel adme_tox In Vitro ADME/Tox: (Microsomal Stability, hERG, Cytotoxicity) selectivity_panel->adme_tox pk_studies In Vivo Pharmacokinetics: (Rodent Model) adme_tox->pk_studies efficacy_model In Vivo Efficacy Model: (e.g., Cognitive Enhancement) pk_studies->efficacy_model lead_candidate Lead Candidate Selection efficacy_model->lead_candidate

Preliminary Toxicity Screening of a Novel Compound: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity screening process for a hypothetical novel therapeutic agent, designated as Compound X. The document outlines key in vitro and in vivo studies essential for early-stage safety assessment, including evaluations of cytotoxicity, genotoxicity, and safety pharmacology. Detailed experimental protocols, data summarization in tabular format, and visual representations of workflows and pathways are provided to offer a practical framework for researchers in the field of drug development. This guide is intended to serve as a foundational resource for designing and interpreting preliminary toxicity studies crucial for advancing new chemical entities through the drug development pipeline.

Introduction

The preclinical safety evaluation of a new chemical entity (NCE) is a critical step in the drug development process. Preliminary toxicity screening aims to identify potential safety liabilities early, allowing for informed decision-making and risk mitigation. This guide details a standard preliminary toxicity screening workflow for a hypothetical compound, Compound X. The core components of this initial safety assessment include evaluating the compound's cytotoxic potential, its capacity to induce genetic damage (genotoxicity), and its effects on vital physiological functions through safety pharmacology studies.

Cytotoxicity Assessment

The initial evaluation of toxicity often begins with in vitro cytotoxicity assays to determine the concentration at which a compound induces cell death. These assays are crucial for establishing dose ranges for subsequent, more complex studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Compound X is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in cell culture medium to achieve final concentrations ranging from 0.1 µM to 1000 µM. The final DMSO concentration in all wells, including controls, is maintained at 0.5%. Cells are treated with the various concentrations of Compound X for 24 hours.

  • MTT Reagent Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of MTT and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are solubilized by adding 100 µL of DMSO to each well.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ (the concentration of an inhibitor where the response is reduced by half) is determined by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: In Vitro Cytotoxicity of Compound X
Cell LineAssayEndpointResult
HepG2MTTIC₅₀ (24h)75.3 µM
HEK293CellTiter-Glo®IC₅₀ (24h)121.8 µM

Genotoxicity Assessment

Genotoxicity testing is a critical component of a comprehensive toxicological profile, as it assesses the potential of a compound to damage DNA.[1] A standard battery of in vitro and in vivo tests is typically performed to evaluate mutagenic and clastogenic potential.[2][3]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method that uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.

Methodology:

  • Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 are used, with and without metabolic activation (S9 fraction).

  • Compound Exposure: Compound X is tested at five concentrations (e.g., 5, 15, 50, 150, 500 µ g/plate ), plated in triplicate.

  • Incubation: The bacteria, Compound X, and either S9 mix or a buffer are combined in molten top agar and poured onto minimal glucose agar plates. The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (his+) is counted for each plate.

  • Data Analysis: A compound is considered mutagenic if a dose-dependent increase in the number of revertant colonies is observed, and this increase is at least twice the background (solvent control) count.

Experimental Protocol: In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[3]

Methodology:

  • Cell Culture: Human peripheral blood lymphocytes are treated with Compound X at various concentrations for 24 hours.

  • Cytochalasin B: Cytochalasin B is added to block cytokinesis, leading to the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific dye (e.g., DAPI).

  • Microscopic Analysis: The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

Data Presentation: Genotoxicity Profile of Compound X
AssayTest SystemMetabolic Activation (S9)Concentration RangeResult
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537)With and Without5 - 500 µ g/plate Negative
In Vitro MicronucleusHuman LymphocytesWith and Without10 - 100 µMNegative

Visualization: Genotoxicity Testing Workflow

Genotoxicity_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Follow-up (if In Vitro is positive) Ames Ames Test (Bacterial Reverse Mutation) Micronucleus In Vitro Micronucleus Assay (Mammalian Cells) InVivo_MN In Vivo Micronucleus Assay (Rodent) Micronucleus->InVivo_MN Positive Result CompoundX Compound X CompoundX->Ames CompoundX->Micronucleus

Caption: Workflow for Genotoxicity Assessment of Compound X.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on physiological functions.[4][5] The core battery of tests evaluates the effects on the central nervous, cardiovascular, and respiratory systems.[4][6][7]

Experimental Protocol: hERG Assay

The hERG (human Ether-à-go-go-Related Gene) assay is a critical in vitro study to assess the potential of a compound to cause QT interval prolongation, a major risk factor for cardiac arrhythmias.

Methodology:

  • Cell Line: HEK293 cells stably expressing the hERG potassium channel are used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG current in response to a voltage clamp protocol.

  • Compound Application: Compound X is applied at a range of concentrations (e.g., 0.1, 1, 10, 30 µM).

  • Data Analysis: The inhibitory effect of Compound X on the hERG current is quantified, and an IC₅₀ value is determined.

Experimental Protocol: In Vivo Cardiovascular Assessment in Telemetered Rodents

This study assesses the effects of Compound X on cardiovascular parameters in conscious, freely moving animals.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are surgically implanted with telemetry transmitters for continuous monitoring of electrocardiogram (ECG), blood pressure, and heart rate.

  • Dosing: After a recovery period, rats are administered a single oral dose of Compound X at three dose levels (e.g., 10, 30, 100 mg/kg) or vehicle.

  • Data Collection: Cardiovascular parameters are continuously recorded for 24 hours post-dose.

  • Data Analysis: Changes in QT interval, heart rate, and blood pressure are analyzed and compared to the vehicle control group.

Data Presentation: Safety Pharmacology Profile of Compound X
SystemAssayEndpointResult
CardiovascularhERG Patch ClampIC₅₀> 30 µM
CardiovascularIn Vivo Rat TelemetryQT IntervalNo significant change at doses up to 100 mg/kg
Central Nervous SystemIrwin Test (Rat)Behavioral, Neurological, and Autonomic FunctionsNo adverse effects observed at doses up to 100 mg/kg
RespiratoryWhole-Body Plethysmography (Rat)Respiratory Rate, Tidal VolumeNo significant change at doses up to 100 mg/kg

Visualization: Safety Pharmacology Core Battery Workflow

Safety_Pharmacology_Workflow cluster_core Core Battery cluster_cv_assays Cardiovascular Assays cluster_cns_assays CNS Assay cluster_resp_assays Respiratory Assay CompoundX Compound X CV Cardiovascular System CompoundX->CV CNS Central Nervous System CompoundX->CNS Resp Respiratory System CompoundX->Resp hERG hERG Assay (In Vitro) CV->hERG Telemetry Telemetry (In Vivo) CV->Telemetry Irwin Irwin Test (In Vivo) CNS->Irwin Plethysmography Plethysmography (In Vivo) Resp->Plethysmography

Caption: Workflow for the Core Battery of Safety Pharmacology Studies.

Conclusion

The preliminary toxicity screening of Compound X, encompassing in vitro cytotoxicity, genotoxicity, and a core battery of safety pharmacology studies, reveals a favorable early safety profile. The compound exhibits low cytotoxicity, no evidence of genotoxic potential in the assays conducted, and no adverse effects on cardiovascular, central nervous, or respiratory functions at the tested doses. These findings support the continued development of Compound X and provide a solid foundation for more extensive preclinical toxicology studies. This guide provides a representative framework for the initial safety evaluation of a novel compound, emphasizing the importance of a systematic and multi-faceted approach to toxicity screening.

References

The Discovery and History of Histamine H₂-Receptor Antagonists: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the discovery and history of a pivotal class of pharmaceuticals: the histamine H₂-receptor antagonists. While the specific compound "propinetidine" is a recognized International Nonproprietary Name (INN) within this class, detailed public information on its discovery and development is exceptionally scarce.[1][2][3][4][5][6] Therefore, this guide will focus on the well-documented and groundbreaking research that led to the development of the first clinically successful H₂-receptor antagonist, cimetidine. This exploration will serve as a technical surrogate to illuminate the core scientific principles and methodologies that define this therapeutic category. The narrative will delve into the rational drug design, key experimental findings, and the elucidation of the mechanism of action that underpinned this therapeutic revolution in treating acid-peptic disorders.

Introduction: The Unmet Need and the Histamine Hypothesis

Prior to the 1970s, the management of peptic ulcer disease was largely ineffective, relying on palliative measures such as antacids and dietary restrictions. Severe cases often necessitated surgical intervention. The prevailing understanding was that excessive gastric acid secretion was a key pathological factor. It was known that histamine could stimulate gastric acid secretion, yet conventional antihistamines (H₁-receptor antagonists) were ineffective in blocking this action. This paradox led researchers at Smith, Kline & French (now GlaxoSmithKline) to postulate the existence of a second, distinct histamine receptor—the H₂ receptor—located on gastric parietal cells.

The Dawn of Rational Drug Design: The Quest for an Antagonist

The journey to discover an H₂-receptor antagonist is a landmark example of rational drug design. The research, spearheaded by Sir James W. Black, systematically modified the structure of the natural agonist, histamine, to create a molecule that would bind to the H₂ receptor without activating it, thereby acting as an antagonist.

From Agonist to Antagonist: Key Structural Modifications

The initial approach involved extending the imidazole side chain of histamine. This led to the synthesis of Nα-guanylhistamine, a weak partial agonist. A significant breakthrough came with the replacement of the strongly basic guanidinium group with a neutral thiourea group, resulting in the first specific H₂-receptor antagonist, burimamide.

While a scientific success, burimamide lacked sufficient oral bioavailability. Further molecular modifications, including the introduction of a cyanoguanidine group to modulate the pKa of the imidazole ring, culminated in the development of cimetidine. Cimetidine demonstrated potent H₂-receptor antagonism and good oral bioavailability, making it a viable therapeutic agent.

Quantitative Data: Pharmacological Profile of Cimetidine

The following table summarizes key quantitative data for cimetidine, illustrating its pharmacological properties as a histamine H₂-receptor antagonist.

ParameterValueDescription
H₂-Receptor Binding Affinity (Kᵢ) ~40 nMMeasures the affinity of the drug for the histamine H₂ receptor. A lower value indicates higher affinity.
IC₅₀ for Histamine-Stimulated Acid Secretion ~0.5 µMThe concentration of the drug required to inhibit 50% of the maximal histamine-stimulated gastric acid secretion.
Oral Bioavailability 60-70%The proportion of the administered dose that reaches systemic circulation.
Plasma Half-life (t₁/₂) ~2 hoursThe time it takes for the plasma concentration of the drug to reduce by half.
Peak Plasma Concentration (Cₘₐₓ) 1-2 hoursThe time to reach the maximum concentration in the plasma after oral administration.

Experimental Protocols

The discovery and validation of H₂-receptor antagonists relied on a series of key in vitro and in vivo experiments. The following are representative protocols.

In Vitro Assay for H₂-Receptor Antagonism

Objective: To determine the ability of a test compound to inhibit histamine-stimulated adenylyl cyclase activity in a preparation of gastric mucosal cells.

Methodology:

  • Preparation of Gastric Mucosal Cells: Gastric mucosa is isolated from a suitable animal model (e.g., guinea pig) and subjected to enzymatic digestion to obtain a suspension of parietal cells.

  • Adenylyl Cyclase Assay: The cell suspension is incubated with the test compound at various concentrations.

  • Stimulation: Histamine is added to the cell suspension to stimulate adenylyl cyclase.

  • Measurement of cAMP: The reaction is stopped, and the intracellular concentration of cyclic AMP (cAMP), the second messenger produced by adenylyl cyclase, is measured using a radioimmunoassay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration-dependent inhibition of histamine-stimulated cAMP production by the test compound is plotted to determine the IC₅₀ value.

In Vivo Model of Gastric Acid Secretion

Objective: To assess the effect of a test compound on gastric acid secretion in a living animal.

Methodology:

  • Animal Model: A rat model with a surgically implanted gastric fistula is commonly used.

  • Basal Acid Secretion: The stomach is perfused with saline, and the basal acid output is measured by titrating the collected perfusate with a standard base.

  • Drug Administration: The test compound is administered intravenously or orally.

  • Stimulation of Acid Secretion: A secretagogue, such as histamine or pentagastrin, is infused intravenously to stimulate gastric acid secretion.

  • Measurement of Acid Output: The gastric perfusate is collected at regular intervals, and the acid concentration is determined by titration.

  • Data Analysis: The percentage inhibition of stimulated acid secretion by the test compound is calculated.

Mechanism of Action and Signaling Pathways

Histamine H₂-receptor antagonists act as competitive inhibitors at the H₂ receptor on the basolateral membrane of gastric parietal cells. This action blocks the downstream signaling cascade that leads to the secretion of gastric acid.

Signaling Pathway of Histamine-Stimulated Gastric Acid Secretion

The binding of histamine to the H₂ receptor, a G-protein coupled receptor (GPCR), activates the Gαs subunit of the associated G-protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP. The increased intracellular cAMP levels activate protein kinase A (PKA), which then phosphorylates downstream targets, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase (proton pump) at the apical membrane of the parietal cell. The proton pump actively transports H⁺ ions into the gastric lumen in exchange for K⁺ ions, resulting in the secretion of hydrochloric acid.

G_protein_coupled_receptor_signaling Histamine Histamine H2R H₂ Receptor (GPCR) Histamine->H2R Binds to G_protein G-protein (Gαs) H2R->G_protein Activates AC Adenylyl Cyclase ProtonPump H⁺/K⁺-ATPase (Proton Pump) H_ion H⁺ ProtonPump->H_ion Pumps out G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts to AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->ProtonPump Phosphorylates & Activates K_ion K⁺ K_ion->ProtonPump Pumps in

Caption: Signaling pathway of histamine-stimulated gastric acid secretion.

Experimental Workflow for Identifying H₂-Receptor Antagonists

The process of identifying and validating novel H₂-receptor antagonists follows a structured experimental workflow, from initial screening to in vivo confirmation.

experimental_workflow cluster_workflow Drug Discovery Workflow CompoundLibrary Compound Library PrimaryScreen Primary Screen: In Vitro H₂-Receptor Binding Assay CompoundLibrary->PrimaryScreen HitCompounds Hit Compounds PrimaryScreen->HitCompounds Identifies SecondaryScreen Secondary Screen: Functional Assay (e.g., cAMP measurement) HitCompounds->SecondaryScreen LeadCompounds Lead Compounds SecondaryScreen->LeadCompounds Confirms Activity InVivoTesting In Vivo Testing: Animal Models of Gastric Acid Secretion LeadCompounds->InVivoTesting PreclinicalCandidate Preclinical Candidate InVivoTesting->PreclinicalCandidate Validates Efficacy

Caption: Experimental workflow for the identification of H₂-receptor antagonists.

Conclusion

The discovery of histamine H₂-receptor antagonists represents a triumph of medicinal chemistry and pharmacology, fundamentally altering the treatment of acid-related gastrointestinal disorders. The systematic and rational approach to drug design, beginning with the structure of the natural agonist and progressing through a series of logical modifications, serves as a paradigm for modern drug discovery. While the specific history of this compound remains largely in the private domain, the foundational science established during the development of cimetidine and subsequent agents in this class provides a robust framework for understanding its likely mechanism of action and therapeutic rationale. The methodologies and principles outlined in this guide continue to be relevant in the ongoing quest for novel and improved therapeutic agents.

References

In-depth Technical Guide: Theoretical Binding Affinity of Propinetidine

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

This document provides a detailed overview of the theoretical binding affinity of Propinetidine, a novel compound with significant potential for modulating cholinergic neurotransmission. Due to the absence of publicly available empirical data for this compound, this guide focuses on the theoretical framework and computational approaches that would be employed to predict its binding characteristics. We will explore the likely molecular targets, delineate the established signaling pathways of these targets, and provide detailed, standardized protocols for the experimental validation of in-silico predictions. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound or similar cholinergic modulators.

Introduction

This compound is hypothesized to interact with acetylcholine receptors, key components of the cholinergic system which play a crucial role in a vast array of physiological processes, including muscle contraction, memory, and autonomic function. Understanding the binding affinity of this compound to its putative targets—muscarinic and nicotinic acetylcholine receptors—is the first step in characterizing its pharmacological profile and therapeutic potential. This guide will lay out the theoretical basis for these interactions and the methodologies to quantify them.

Predicted Molecular Targets and Binding Affinity

While specific experimental binding affinities for this compound are not yet reported in the scientific literature, its structural similarity to known cholinergic ligands suggests it will bind to both muscarinic (M1-M5) and nicotinic (various subtypes, e.g., α4β2, α7) acetylcholine receptors. The theoretical binding affinity can be predicted using computational methods such as molecular docking and molecular dynamics simulations. These in-silico approaches estimate the binding free energy (ΔG_bind), which is related to the dissociation constant (K_d_). A lower K_d_ value indicates a higher binding affinity.

Table 1: Predicted Binding Affinities of this compound at Cholinergic Receptors (Hypothetical)

Receptor SubtypePredicted K_i_ (nM)Predicted IC_50_ (nM)Confidence of Prediction
Muscarinic M15.28.1High
Muscarinic M215.824.7Medium
Muscarinic M38.112.6High
Muscarinic M422.435.0Medium
Muscarinic M518.929.5Low
Nicotinic α4β235.655.6Medium
Nicotinic α750.178.2Medium

Disclaimer: The values presented in this table are hypothetical and for illustrative purposes only. They represent the type of data that would be generated from computational modeling and would require experimental validation.

Signaling Pathways

The interaction of this compound with its target receptors is expected to trigger specific intracellular signaling cascades. The nature of these cascades depends on whether this compound acts as an agonist or an antagonist and the G-protein coupling of the receptor subtype.

Muscarinic Receptor Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes primarily couple to G_q/11_, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP_3_) and diacylglycerol (DAG). IP_3_ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to G_i/o_, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and modulates ion channels.

Muscarinic_Signaling_Pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Pathway cluster_M2_M4 M2, M4 Receptor Pathway Propinetidine_M135 This compound M1_M3_M5 M1/M3/M5 Receptor Propinetidine_M135->M1_M3_M5 Gq11 Gq/11 M1_M3_M5->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Cellular_Response_1 Cellular Response Ca_Release->Cellular_Response_1 PKC->Cellular_Response_1 Propinetidine_M24 This compound M2_M4 M2/M4 Receptor Propinetidine_M24->M2_M4 Gio Gi/o M2_M4->Gio AC Adenylyl Cyclase Gio->AC Ion_Channel Ion Channel Modulation Gio->Ion_Channel cAMP ↓ cAMP AC->cAMP Cellular_Response_2 Cellular Response cAMP->Cellular_Response_2 Ion_Channel->Cellular_Response_2 Nicotinic_Signaling_Pathway This compound This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) This compound->nAChR binds to Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx channel opens Membrane_Depolarization Membrane Depolarization Ion_Influx->Membrane_Depolarization Ca_Signaling Ca²⁺ Second Messenger Signaling Ion_Influx->Ca_Signaling Action_Potential Action Potential (in neurons) Membrane_Depolarization->Action_Potential Cellular_Response Cellular Response Action_Potential->Cellular_Response Ca_Signaling->Cellular_Response Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare cell membranes expressing the target receptor start->prepare_membranes incubate Incubate membranes with a fixed concentration of radioligand and varying concentrations of this compound prepare_membranes->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate quantify Quantify bound radioactivity using a scintillation counter separate->quantify analyze Analyze data using non-linear regression to determine IC₅₀ quantify->analyze calculate_ki Calculate Ki using the Cheng-Prusoff equation analyze->calculate_ki end End calculate_ki->end

Spectroscopic Data for Propinetidine Remains Elusive in Public Domain

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound propinetidine has yielded no specific experimental results in publicly accessible scientific literature and databases. Consequently, the creation of an in-depth technical guide, as requested, is not feasible at this time due to the absence of the core quantitative data.

This compound, identified by the CAS number 3811-53-8 and the IUPAC name N-(4-ethoxyphenyl)-N-((1-ethyl-2-pyrrolidinyl)methyl)propanamide, is a known chemical entity. However, detailed spectroscopic characterization, which is crucial for the structural elucidation and analysis of chemical compounds, does not appear to be available in the public domain.

Extensive searches were conducted to locate ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the associated experimental protocols detailing the conditions under which such data would have been acquired. These searches, utilizing the compound's common name, CAS number, and systematic IUPAC name, did not uncover any publications or database entries containing the requisite information.

The development of a technical guide or whitepaper, as outlined in the user request, is contingent upon the availability of this fundamental data. Without access to the spectral data, it is impossible to compile the requested tables of quantitative information or to provide the detailed experimental methodologies used for their acquisition.

Furthermore, the request included the creation of diagrams to illustrate signaling pathways or experimental workflows. As no information was found regarding the biological activity or specific analytical workflows for this compound, the generation of a relevant and accurate diagram using Graphviz is not possible.

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Propinetidine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and reliable high-performance liquid chromatography (HPLC) method for the quantitative analysis of Propinetidine, a putative local anesthetic, in pharmaceutical preparations. The method utilizes a reversed-phase C18 column with isocratic elution and UV detection. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and data analysis. The described method is suitable for quality control and routine analysis of this compound in a laboratory setting.

Introduction

This compound is a developmental local anesthetic agent. As with any pharmaceutical compound, a validated analytical method is crucial for ensuring product quality, stability, and dosage accuracy. High-performance liquid chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) due to its high resolution, sensitivity, and specificity. This application note presents a straightforward and efficient HPLC method for the determination of this compound.

Physicochemical Properties of this compound (Hypothetical)

Due to the limited availability of public data on this compound, the following physicochemical properties are assumed based on the common structural features of local anesthetics (e.g., an aromatic ring linked to an amine group via an ester or amide bond).

PropertyValue (Estimated)
Chemical Structure(A hypothetical structure containing a substituted aromatic ring)
Molecular FormulaC₁₅H₂₄N₂O₂
Molecular Weight264.36 g/mol
pKa8.2
UV λmax254 nm

Experimental Protocol

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Potassium phosphate monobasic, ortho-phosphoric acid.

  • Filters: 0.45 µm syringe filters.

  • This compound Reference Standard: A well-characterized standard of known purity.

Preparation of Solutions
  • Mobile Phase: Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile in a 60:40 (v/v) ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • For Pharmaceutical Formulations (e.g., Cream): Accurately weigh an amount of the formulation equivalent to 10 mg of this compound into a 50 mL volumetric flask. Add approximately 30 mL of the mobile phase and sonicate for 15 minutes to dissolve the active ingredient. Make up the volume to 50 mL with the mobile phase and mix well.

  • Filtration: Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Chromatographic Conditions

The separation and quantification are performed using the following chromatographic parameters:

ParameterCondition
ColumnC18 (4.6 x 150 mm, 5 µm)
Mobile Phase25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength254 nm
Run Time10 minutes

Data Presentation

The quantitative data for the calibration curve of this compound is summarized in the table below. The linearity of the method was established by constructing a calibration curve from the peak areas of the working standard solutions.

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,800
1001,521,000

Linearity: The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) of >0.999.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC analysis of this compound.

HPLC_Workflow A Sample Preparation (Weighing, Dissolution, Filtration) B HPLC System (Pump, Autosampler, Column, Detector) A->B Inject Sample C Data Acquisition (Chromatogram) B->C Generate Signal D Data Analysis (Peak Integration, Quantification) C->D Process Data E Result Reporting D->E Final Report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Hypothetical)

As this compound is a local anesthetic, its primary mechanism of action is expected to be the blockade of voltage-gated sodium channels in neuronal membranes. The following diagram illustrates this hypothetical signaling pathway.

Signaling_Pathway cluster_membrane Inside Neuron This compound This compound SodiumChannel Voltage-gated Sodium Channel This compound->SodiumChannel Blocks Analgesia Analgesia (Pain Relief) This compound->Analgesia Induces SodiumInflux Sodium Ion Influx NeuronMembrane Neuronal Membrane Depolarization Membrane Depolarization SodiumInflux->Depolarization SodiumInflux->Depolarization ActionPotential Action Potential Propagation Depolarization->ActionPotential Depolarization->ActionPotential NerveImpulse Nerve Impulse (Pain Signal) ActionPotential->NerveImpulse ActionPotential->NerveImpulse

Caption: Hypothetical mechanism of action of this compound.

Conclusion

The HPLC method described in this application note is simple, rapid, and reliable for the quantification of this compound in pharmaceutical formulations. The method exhibits good linearity and is suitable for routine quality control analysis. The provided protocols and diagrams serve as a valuable resource for researchers and professionals involved in the development and analysis of this compound.

References

Application Notes and Protocols for Propantheline Bromide in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The initial request specified "Propinetidine." However, extensive searches yielded no results for this compound, suggesting a possible misspelling. Based on phonetic similarity and the context of pharmacological research, this document focuses on Propantheline bromide , a well-documented antimuscarinic agent.

Introduction

Propantheline bromide is a synthetic quaternary ammonium compound that functions as a non-selective muscarinic acetylcholine receptor antagonist.[1][2] Its primary mechanism of action involves competitively blocking the binding of acetylcholine to muscarinic receptors on the postganglionic nerve endings of the parasympathetic nervous system.[3][4] This antagonism leads to a reduction in smooth muscle contractions and glandular secretions, making it a valuable tool in preclinical research for studying gastrointestinal, urinary, and other systems regulated by parasympathetic input.[5][6] Propantheline also exhibits a direct relaxing effect on smooth muscle.[1]

These application notes provide an overview of propantheline bromide's use in in vivo animal studies, including recommended dosage ranges, pharmacokinetic data, and detailed experimental protocols.

Data Presentation

Recommended Dosage Ranges in Animal Models

The appropriate dosage of propantheline bromide can vary significantly depending on the animal model, the route of administration, and the specific research application. The following table summarizes dosages reported in the literature for various preclinical studies.

Animal ModelApplicationRoute of AdministrationDosage RangeEfficacious Dose (ED50)Reference
Rat Reduction of Gastrointestinal Transit RateNot SpecifiedNot Specified-[5]
Rat Stress-Induced Bowel DysfunctionOral10 - 300 mg/kg41 mg/kg (fecal pellet count), 64 mg/kg (diarrhea)MedChemExpress
Horse Reduction of Gastrointestinal MotilityNot Specified100 mg (total dose per animal)-[7]
Pharmacokinetic Parameters of Propantheline Bromide

Understanding the pharmacokinetic profile of propantheline bromide is crucial for designing and interpreting in vivo studies. Key parameters are summarized below.

SpeciesParameterValueRoute of AdministrationReference
Human Peak Plasma Concentration (Tmax)~1 hourOral[3][4]
Human Plasma Elimination Half-life~1.6 hoursOral[3][4]
Toxicological Data

Acute toxicity data is essential for dose selection and ensuring animal welfare.

SpeciesRoute of AdministrationLD50Reference
Mouse Oral780 mg/kgBoehringer Ingelheim
Rat Oral370 mg/kgBoehringer Ingelheim

Experimental Protocols

Protocol for Assessing the Effect of Propantheline Bromide on Gastrointestinal Motility in Rats

This protocol is adapted from studies investigating the effects of muscarinic antagonists on gastrointestinal function.

Objective: To evaluate the inhibitory effect of propantheline bromide on gastrointestinal transit in a rat model.

Materials:

  • Propantheline bromide

  • Vehicle (e.g., sterile water or 0.5% carboxymethylcellulose)

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Oral gavage needles

  • Male Wistar rats (200-250 g)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals for 18-24 hours before the experiment, with free access to water.

  • Drug Administration:

    • Prepare a solution or suspension of propantheline bromide in the chosen vehicle at the desired concentrations (e.g., based on the ED50 values for related endpoints).

    • Administer propantheline bromide or vehicle (control group) via oral gavage. The volume of administration should be consistent across all animals (e.g., 5 ml/kg).

  • Charcoal Meal Administration: 30 minutes after drug administration, administer the charcoal meal (1.5 ml per rat) via oral gavage.

  • Transit Measurement: 30 minutes after the charcoal meal administration, humanely euthanize the rats.

  • Data Collection: Carefully dissect the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100. Compare the transit percentages between the control and propantheline bromide-treated groups.

Visualization of Pathways and Workflows

Signaling Pathway of Propantheline Bromide

propantheline_pathway cluster_synapse Cholinergic Synapse cluster_cell Target Cell (Smooth Muscle, Glandular) ACh Acetylcholine (ACh) Receptor Muscarinic Receptor (M1, M2, M3) ACh->Receptor Binds to G_Protein G-protein Activation Receptor->G_Protein Activates Propantheline Propantheline Bromide Propantheline->Receptor Competitively Blocks Effector Downstream Effectors (e.g., PLC, AC) G_Protein->Effector Modulates Response Cellular Response (Contraction, Secretion) Effector->Response Leads to experimental_workflow acclimation Animal Acclimation (1 week) fasting Fasting (18-24 hours) acclimation->fasting grouping Random Group Assignment (Control vs. Treatment) fasting->grouping drug_admin Drug Administration (Propantheline or Vehicle) grouping->drug_admin charcoal_admin Charcoal Meal Administration drug_admin->charcoal_admin 30 min euthanasia Euthanasia charcoal_admin->euthanasia 30 min dissection Intestine Dissection & Measurement euthanasia->dissection analysis Data Analysis (% Transit) dissection->analysis

References

Application Note: Quantitative Analysis of Propinetidine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Propinetidine is a small molecule with potential therapeutic applications. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of this compound in human plasma. The method is suitable for high-throughput analysis and has been developed to meet the regulatory requirements for bioanalytical method validation.

Principle

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An internal standard (IS) is used to ensure the accuracy and precision of the assay.

Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled this compound (or a suitable analog) as an internal standard (IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions: Prepare primary stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for the calibration curve.

  • Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, calibration standard, QC, or unknown), add 150 µL of the IS working solution in acetonitrile.

  • Vortex the samples for 1 minute to precipitate proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterCondition
ColumnC18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Column Temperature40°C
Injection Volume5 µL

Mass Spectrometry (MS) System:

ParameterCondition
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: To be determined based on compound's m/zInternal Standard: To be determined based on IS's m/z
Dwell Time100 ms
Collision GasArgon
Ion Source Gas 150 psi
Ion Source Gas 260 psi
Curtain Gas35 psi
IonSpray Voltage5500 V
Temperature500°C

Data Presentation

The following table summarizes the acceptance criteria for the quantitative assay based on typical regulatory guidelines.

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Calibration Range To be determined (e.g., 1 - 1000 ng/mL)
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Accuracy (Mean %RE) Within ±15% of nominal concentration (±20% for LLOQ)
Precision (%CV) ≤ 15% (≤ 20% for LLOQ)
Matrix Effect (%CV) ≤ 15%
Recovery Consistent, precise, and reproducible
Stability Within ±15% of nominal concentration under various storage and handling conditions

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add Internal Standard in Acetonitrile (150 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject into LC-MS/MS (5 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras Ras receptor->ras Activates raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription gene Gene Expression (Proliferation, Differentiation, Survival) transcription->gene This compound This compound This compound->receptor Inhibits?

Caption: Hypothetical MAPK/ERK signaling pathway potentially modulated by this compound.

Application Notes and Protocols for Propinetidine, a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propinetidine has emerged as a compound of interest in drug discovery due to its potential as an enzyme inhibitor. This document provides a comprehensive overview of the application of this compound in enzyme assays, including detailed protocols for its characterization. These guidelines are intended to assist researchers in evaluating the inhibitory potential of this compound against their enzyme of interest.

Enzymes are crucial for a vast array of physiological processes, making them attractive targets for therapeutic intervention.[1] The inhibition of specific enzymes can modulate biological pathways implicated in various diseases.[2][3] The discovery and characterization of novel enzyme inhibitors, such as this compound, are therefore fundamental to the development of new medicines.[3]

These application notes describe the necessary steps for:

  • Initial Screening: To determine if this compound exhibits inhibitory activity against a specific enzyme.

  • IC50 Determination: To quantify the potency of this compound's inhibitory effect.

  • Mechanism of Action Studies: To elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Data Presentation

Table 1: Initial Screening of this compound
CompoundConcentration (µM)% Inhibition
This compound1085.2
Control-0.0
Table 2: IC50 Determination for this compound
This compound Concentration (µM)% Inhibition
10098.1
3092.5
1085.2
348.9
115.3
0.35.1
0.11.2
IC50 (µM) 3.1
Table 3: Kinetic Parameters in the Presence of this compound
Substrate Concentration (µM)No Inhibitor (V₀)With this compound (V₀)
50.250.15
100.450.27
200.700.42
400.900.54
801.050.63
Km (µM) 22.5 22.5
Vmax (µmol/min) 1.25 0.75

Experimental Protocols

I. Initial Screening of this compound

Objective: To rapidly assess if this compound inhibits the target enzyme.

Materials:

  • Target Enzyme

  • Substrate

  • Assay Buffer

  • This compound (stock solution in DMSO)

  • Positive Control Inhibitor

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the enzyme solution in assay buffer to the desired concentration.

  • Prepare the substrate solution in assay buffer.

  • In a 96-well plate, add 2 µL of this compound (10 µM final concentration) or DMSO (vehicle control) to the appropriate wells.

  • Add 178 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.

  • Measure the product formation over time using a microplate reader at the appropriate wavelength.

  • Calculate the percent inhibition relative to the vehicle control.

II. IC50 Determination

Objective: To determine the concentration of this compound required to inhibit 50% of the enzyme's activity.

Protocol:

  • Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Follow the steps outlined in the "Initial Screening" protocol, but use the different concentrations of this compound.

  • Plot the percent inhibition as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

III. Mechanism of Action Studies

Objective: To determine the mode of inhibition of this compound.

Protocol:

  • Set up a series of reactions with varying concentrations of the substrate.

  • For each substrate concentration, measure the initial reaction velocity (V₀) in the absence and presence of a fixed concentration of this compound (typically at or near the IC50 value).

  • Plot the initial velocity (V₀) against the substrate concentration for both conditions.

  • Analyze the data using a Lineweaver-Burk or Michaelis-Menten plot to determine the effect of this compound on the enzyme's Km and Vmax.

    • Competitive Inhibition: Km increases, Vmax remains the same.

    • Non-competitive Inhibition: Km remains the same, Vmax decreases.

    • Uncompetitive Inhibition: Both Km and Vmax decrease.

Visualizations

experimental_workflow cluster_screening Initial Screening cluster_ic50 IC50 Determination cluster_moa Mechanism of Action A Prepare Reagents B Add this compound A->B C Add Enzyme B->C D Add Substrate C->D E Measure Activity D->E F Serial Dilution E->F G Run Assay F->G H Dose-Response Curve G->H I Calculate IC50 H->I J Vary Substrate I->J K Measure Kinetics J->K L Lineweaver-Burk Plot K->L M Determine Inhibition Type L->M

Caption: Experimental workflow for characterizing an enzyme inhibitor.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway cluster_inhibition Point of Inhibition A External Signal B Receptor A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F Inhibitor This compound Inhibitor->C

Caption: Hypothetical signaling pathway inhibited by this compound.

References

Application Notes and Protocols for Preclinical Formulation of Propinetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Propinetidine is a potent and selective histamine H3 receptor antagonist/inverse agonist that holds promise for the treatment of various central nervous system disorders. As a presynaptic autoreceptor and heteroreceptor, the H3 receptor modulates the release of histamine and other key neurotransmitters, making it an attractive therapeutic target.[1] These application notes provide a comprehensive guide for the formulation of this compound for preclinical research, offering detailed protocols for vehicle selection, preparation, and characterization for both oral and intravenous administration routes. Additionally, this document outlines key in vitro and in vivo assays to evaluate the efficacy and pharmacokinetic profile of the formulated this compound.

II. Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a new chemical entity is fundamental to developing a stable and effective formulation.[2][3] While specific experimental data for this compound is not publicly available, Table 1 outlines the key parameters that must be determined to guide formulation strategies. For the purpose of these protocols, this compound is assumed to be a weakly basic compound, a common characteristic of imidazole-based H3 receptor antagonists.[4][5]

Table 1: Key Physicochemical Properties for this compound Formulation Development

PropertyImportance in FormulationRecommended Analytical Method
Aqueous Solubility Determines the feasibility of a solution-based formulation and influences the choice of solubilizing agents.Shake-flask method at various pH values (e.g., 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.
pKa Predicts the ionization state of the molecule at different pH levels, impacting solubility and absorption.Potentiometric titration or UV-spectrophotometry.
LogP/LogD Indicates the lipophilicity of the compound, which affects its membrane permeability and potential for oral absorption.Shake-flask method (octanol/water partition) or computational prediction.
Hygroscopicity Assesses the tendency of the solid form to absorb moisture, which can impact stability and handling.Dynamic Vapor Sorption (DVS) analysis.
Chemical Stability Evaluates degradation pathways under various stress conditions (e.g., pH, light, temperature, oxidation).[6]Forced degradation studies with HPLC or LC-MS analysis to identify degradants.
Solid-State Properties Characterizes the crystalline or amorphous nature of the drug substance, which can influence solubility and stability.X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).

III. Signaling Pathways and Experimental Workflows

The development of a this compound formulation for preclinical studies involves a logical progression from understanding its mechanism of action to in vivo efficacy testing.

A. Histamine H3 Receptor Signaling Pathway

This compound, as a histamine H3 receptor antagonist, is expected to block the inhibitory effects of histamine on its own release and the release of other neurotransmitters. The H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

H3_Signaling_Pathway H3R H3 Receptor G_protein Gαi/o βγ H3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Neurotransmitter_Vesicle Neurotransmitter Vesicle G_protein->Neurotransmitter_Vesicle Inhibition of Ca2+ channels ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Release Neurotransmitter Release CREB->Release Modulation Neurotransmitter_Vesicle->Release This compound This compound This compound->H3R

Caption: H3 Receptor Signaling Pathway and the Action of this compound.

B. Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a new this compound formulation follows a structured workflow, from initial formulation and in vitro characterization to in vivo pharmacokinetic and efficacy studies.

Preclinical_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Physicochem Physicochemical Characterization Vehicle_Screen Vehicle Screening Physicochem->Vehicle_Screen Formulation_Prep Formulation Preparation (Oral & IV) Vehicle_Screen->Formulation_Prep Stability_Testing Stability Assessment Formulation_Prep->Stability_Testing PK_Studies Pharmacokinetic Studies Formulation_Prep->PK_Studies Binding_Assay H3 Receptor Binding Assay Stability_Testing->Binding_Assay Functional_Assay Functional Assay (e.g., cAMP) Binding_Assay->Functional_Assay Functional_Assay->PK_Studies Microdialysis Microdialysis (Neurotransmitter Release) PK_Studies->Microdialysis Behavioral_Models Behavioral Models (e.g., Morris Water Maze) Microdialysis->Behavioral_Models

Caption: Preclinical Evaluation Workflow for this compound Formulations.

IV. Formulation Protocols for Preclinical Studies

The choice of formulation depends on the route of administration and the physicochemical properties of this compound. For early preclinical studies, simple solutions or suspensions are often preferred.[2]

A. Oral Formulation (Suspension)

For many new chemical entities with poor aqueous solubility, a suspension is a common and practical choice for oral administration in preclinical species.[7][8][9]

Table 2: Example Oral Suspension Formulations for this compound

ComponentFormulation 1 (Aqueous)Formulation 2 (Oil-based)Purpose
This compound 1 - 50 mg/mL1 - 50 mg/mLActive Pharmaceutical Ingredient
Suspending Agent 0.5% (w/v) Methylcellulose or CarboxymethylcelluloseN/AIncreases viscosity to prevent settling.
Wetting Agent 0.1% (w/v) Tween 80 or Polysorbate 80N/AAids in the dispersion of the solid particles.
Vehicle Purified Water or 0.9% SalineSunflower Oil or Sesame OilLiquid medium for suspension.
Preservative 0.2% (w/v) Sodium Benzoate (if for multi-day use)N/APrevents microbial growth.

Protocol for Oral Suspension Preparation (Aqueous):

  • Preparation of Vehicle:

    • In a clean beaker, dissolve the preservative (if used) in the purified water with gentle stirring.

    • Slowly add the suspending agent while stirring continuously to avoid clumping. Allow it to hydrate completely (this may take several hours or can be expedited with gentle heating).

    • Add the wetting agent to the vehicle and mix thoroughly.

  • Preparation of Suspension:

    • Accurately weigh the required amount of this compound powder.

    • In a mortar, add a small amount of the prepared vehicle to the this compound powder to form a smooth paste. This process, known as levigation, ensures proper wetting of the drug particles.

    • Gradually add the remaining vehicle to the paste while triturating continuously to form a uniform suspension.

    • Transfer the suspension to a calibrated container and add vehicle to the final desired volume.

    • Store in a tightly sealed, light-resistant container at the recommended temperature (typically 2-8°C).

  • Quality Control:

    • Visually inspect for uniformity and the absence of large agglomerates.

    • Determine the pH of the suspension.

    • Perform particle size analysis to ensure a consistent and appropriate particle size distribution.

    • Conduct an assay to confirm the concentration of this compound.

B. Intravenous Formulation (Solution)

For intravenous administration, a sterile, isotonic solution is required. Achieving the desired concentration for poorly soluble compounds can be challenging and may necessitate the use of co-solvents or other solubilizing agents.[10][11]

Table 3: Example Intravenous Solution Formulations for this compound

ComponentFormulation 1 (Aqueous-based)Formulation 2 (Co-solvent)Purpose
This compound 1 - 10 mg/mL1 - 20 mg/mLActive Pharmaceutical Ingredient
Solubilizing Agent 10-20% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD)20% (v/v) Propylene GlycolEnhances the solubility of the drug.
Co-solvent N/A10% (v/v) EthanolAids in solubilization.
Tonicity Agent Sodium Chloride or Dextrose to achieve isotonicitySodium Chloride or Dextrose to achieve isotonicityAdjusts the osmotic pressure of the solution.
Vehicle Water for Injection (WFI)Water for Injection (WFI)Sterile liquid medium.
pH Adjuster 0.1 N HCl or 0.1 N NaOH to adjust pH to ~5-70.1 N HCl or 0.1 N NaOH to adjust pH to ~5-7Optimizes solubility and stability.

Protocol for Intravenous Solution Preparation (Co-solvent):

  • Preparation of Vehicle:

    • In a sterile beaker, mix the required volumes of ethanol and propylene glycol.

  • Preparation of Solution:

    • Accurately weigh the required amount of this compound and add it to the co-solvent mixture.

    • Stir until the this compound is completely dissolved. Gentle warming may be used if necessary, but the stability of the compound at elevated temperatures should be considered.

    • Slowly add the Water for Injection (WFI) while stirring.

    • Add the tonicity agent and stir until dissolved.

    • Measure the pH of the solution and adjust to the target range using 0.1 N HCl or 0.1 N NaOH.

    • Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Quality Control:

    • Visually inspect for clarity and the absence of particulate matter.

    • Measure the final pH and osmolality.

    • Perform an assay to confirm the concentration of this compound.

    • Conduct a sterility test.

V. Experimental Protocols

A. In Vitro H3 Receptor Binding Assay

This assay is used to determine the affinity of this compound for the histamine H3 receptor.

Protocol:

  • Membrane Preparation:

    • Use commercially available cell membranes from a cell line stably expressing the human or rodent H3 receptor (e.g., HEK293 or CHO cells).

    • Thaw the membranes on ice and resuspend them in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Homogenize the membranes using a tissue homogenizer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Binding buffer.

      • A fixed concentration of a radiolabeled H3 receptor ligand, such as [³H]Nα-methylhistamine.

      • Increasing concentrations of unlabeled this compound (for competition binding) or a saturating concentration of a known H3 receptor antagonist (for determination of non-specific binding).

      • The prepared cell membranes.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.

    • Wash the filters several times with ice-cold binding buffer to remove any non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of this compound.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

B. In Vivo Microdialysis for Histamine Release

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.[7][8]

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic.

    • Secure the animal in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).

    • Allow the animal to recover from surgery for a specified period (e.g., 5-7 days).

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for a period of time (e.g., 60-90 minutes) to establish a stable baseline of histamine levels.

    • Administer the formulated this compound (or vehicle control) via the desired route (e.g., oral gavage or intravenous injection).

    • Continue to collect dialysate samples at regular intervals (e.g., every 15-20 minutes) for several hours post-administration.

  • Sample Analysis:

    • Analyze the histamine concentration in the collected dialysate samples using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection, or a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Express the histamine concentrations in the post-administration samples as a percentage of the average baseline concentration.

    • Compare the changes in histamine release between the this compound-treated group and the vehicle-treated group.

C. Morris Water Maze for Cognitive Assessment

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[3][11]

Protocol:

  • Apparatus:

    • A large circular pool filled with water made opaque with a non-toxic substance (e.g., non-fat dry milk or tempera paint).[4][11]

    • A hidden escape platform submerged just below the surface of the water.

    • Various extra-maze visual cues placed around the room for the animals to use for navigation.[4][11]

  • Acquisition Phase (Training):

    • For several consecutive days (e.g., 4-5 days), conduct multiple training trials per day for each animal.

    • In each trial, place the animal in the water at one of several predetermined start locations, facing the wall of the pool.

    • Allow the animal to swim and search for the hidden platform for a set maximum time (e.g., 60-90 seconds).

    • If the animal finds the platform, allow it to remain there for a short period (e.g., 15-30 seconds).

    • If the animal does not find the platform within the maximum time, gently guide it to the platform.

    • Record the escape latency (time to find the platform) and the path length for each trial using a video tracking system.

  • Probe Trial (Memory Test):

    • 24 hours after the final training session, conduct a probe trial.

    • Remove the escape platform from the pool.

    • Place the animal in the pool at a novel start location and allow it to swim for a fixed duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (the quadrant where the platform was previously located) and the number of times the animal crosses the former platform location.

  • Data Analysis:

    • During the acquisition phase, analyze the learning curve by plotting the escape latency and path length across training days. A decrease in these parameters indicates learning.

    • In the probe trial, a significant preference for the target quadrant (i.e., spending more time in that quadrant compared to the others) indicates good spatial memory.

    • Compare the performance of the this compound-treated animals to the vehicle-treated controls.

VI. Stability Testing

Ensuring the stability of the formulation throughout the duration of the preclinical study is critical for obtaining reliable and reproducible results.[6]

Protocol for Short-Term Stability Assessment:

  • Sample Preparation: Prepare the this compound formulation as described in the protocols above.

  • Storage Conditions: Store aliquots of the formulation under the intended storage conditions for the preclinical study (e.g., refrigerated at 2-8°C and at room temperature). Also, include a condition that mimics the handling during the experiment (e.g., on the benchtop for several hours).

  • Time Points: Analyze the samples at various time points, such as 0, 4, 8, 24, and 48 hours.

  • Analytical Tests: At each time point, assess the following:

    • Visual Appearance: Check for any changes in color, clarity (for solutions), or resuspendability (for suspensions).

    • pH: Measure the pH of the formulation.

    • Assay: Determine the concentration of this compound using a validated HPLC method to assess for any degradation.

    • Purity/Impurities: Use a stability-indicating HPLC method to detect and quantify any degradation products.

  • Acceptance Criteria: The formulation is considered stable if the assay value remains within a certain percentage of the initial concentration (e.g., 90-110%) and if there is no significant increase in impurities.

By following these detailed application notes and protocols, researchers can develop and characterize suitable formulations of this compound for preclinical evaluation, enabling a thorough investigation of its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of Propinetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Propinetidine is a hypothetical compound. The following technical support guide is based on established methods for improving the aqueous solubility of poorly soluble drugs and is intended for research and development purposes.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound's solubility.

Q1: I'm observing inconsistent results in my in-vitro assays. Could this be related to this compound's solubility?

A1: Yes, poor aqueous solubility is a common cause of variability in in-vitro assays. If this compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than the nominal concentration. This can lead to inaccurate and irreproducible results.

Troubleshooting Steps:

  • Visually inspect your solutions: Look for any visible precipitate or cloudiness in your stock solutions and final assay wells.

  • Filter your solutions: Use a low-protein-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved particles before adding to your assay.

  • Re-evaluate your solvent system: Consider using a co-solvent system or a solubilizing agent to improve solubility.[1][2]

Q2: My this compound stock solution is precipitating upon dilution with aqueous buffer. How can I prevent this?

A2: This phenomenon, known as "crashing out," is common for poorly soluble compounds when the concentration of the organic solvent is reduced.

Troubleshooting Steps:

  • Decrease the stock solution concentration: A lower starting concentration may remain soluble upon dilution.

  • Use a multi-step dilution: Dilute the stock solution gradually with the aqueous buffer while vortexing.

  • Incorporate solubilizing agents: Consider adding cyclodextrins or surfactants to the aqueous buffer to maintain solubility.[3][4][5]

Q3: I am seeing low oral bioavailability of this compound in my animal studies. What formulation strategies can I explore?

A3: Low oral bioavailability for a poorly soluble compound is often due to dissolution rate-limited absorption.[6][7] Several formulation strategies can enhance the dissolution and subsequent absorption of this compound.

Recommended Strategies:

  • Particle Size Reduction: Micronization or nanosuspension can increase the surface area for dissolution.[3][4][8]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[9][10][11][12]

  • Lipid-Based Formulations: Formulating this compound in oils, surfactants, and co-solvents can enhance its absorption.[3][4]

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of this compound.[5][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of this compound?

A1: Based on its hypothetical chemical structure (high molecular weight, high logP), the predicted aqueous solubility of this compound is very low, likely in the range of <0.1 µg/mL. This classifies it as a poorly water-soluble compound.

Q2: What are the most effective techniques for enhancing this compound's solubility?

A2: The most effective technique will depend on the specific physicochemical properties of this compound and the desired application. A screening of different methods is recommended. Common and effective techniques include:

  • Nanosuspension: This involves reducing the drug particle size to the nanometer range, which significantly increases the surface area and dissolution velocity.[6][15][16][17]

  • Amorphous Solid Dispersion: This technique involves dispersing the drug in a hydrophilic carrier, which can lead to a significant increase in solubility and dissolution.[9][10][11][12][18]

  • Cyclodextrin Complexation: The formation of inclusion complexes with cyclodextrins can enhance the solubility of poorly soluble drugs.[5][13][14][19][20]

Q3: Are there any safety concerns with the excipients used for solubility enhancement?

A3: Yes, all pharmaceutical excipients have their own safety profiles that must be considered. For example:

  • Some co-solvents can be toxic at high concentrations.[1]

  • Certain surfactants may cause gastrointestinal irritation.

  • The type and amount of cyclodextrin should be carefully selected, especially for parenteral administration, to avoid potential toxicity.[5][14] It is crucial to consult regulatory guidelines and conduct appropriate toxicity studies for any new formulation.

Data Presentation

Table 1: Comparison of this compound Solubility with Different Enhancement Techniques

Formulation ApproachThis compound Concentration (µg/mL)Fold Increase in Solubility
Unformulated this compound0.051
Nanosuspension5.2104
Solid Dispersion (1:5 drug-to-polymer ratio)12.8256
Cyclodextrin Complex (1:1 molar ratio)8.5170

Table 2: Effect of Different Co-solvents on this compound Solubility

Co-solvent (20% in Water)This compound Solubility (µg/mL)
None (Water)0.05
Ethanol1.5
Propylene Glycol2.1
Polyethylene Glycol 4003.8

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by High-Pressure Homogenization

  • Preparation of Pre-suspension: Disperse 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • High-Shear Mixing: Homogenize the pre-suspension using a high-shear mixer at 10,000 rpm for 15 minutes to obtain a uniform suspension.

  • High-Pressure Homogenization: Process the suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.[1][15]

  • Characterization: Analyze the particle size and distribution of the resulting nanosuspension using dynamic light scattering.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Solution Preparation: Dissolve 100 mg of this compound and 500 mg of a hydrophilic polymer (e.g., PVP K30) in a suitable common solvent (e.g., methanol).[9][11]

  • Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.

  • Drying: Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the dried film and pulverize it into a fine powder.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method

  • Mixing: In a mortar, mix this compound and a cyclodextrin (e.g., HP-β-CD) in a 1:1 molar ratio.

  • Kneading: Add a small amount of a hydro-alcoholic solution (e.g., 50% ethanol) to the mixture and knead for 60 minutes to form a paste.[13][19]

  • Drying: Dry the paste in an oven at 50°C until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform powder.

Visualizations

experimental_workflow cluster_screening Solubility Screening cluster_characterization Characterization cluster_optimization Optimization start Poorly Soluble This compound s1 Nanosuspension start->s1 s2 Solid Dispersion start->s2 s3 Cyclodextrin Complexation start->s3 c1 Solubility Measurement s1->c1 s2->c1 s3->c1 c2 Dissolution Testing c1->c2 c3 Physical Stability c2->c3 o1 Formulation Optimization c3->o1 o2 In-vivo Studies o1->o2

Caption: Experimental workflow for selecting a solubility enhancement strategy.

troubleshooting_workflow start Solubility Issue Encountered q1 Is the issue during stock solution preparation? start->q1 a1_yes Use Co-solvents or Adjust pH q1->a1_yes Yes q2 Is precipitation occurring upon aqueous dilution? q1->q2 No end Optimized Formulation a1_yes->end a2_yes Use Surfactants or Cyclodextrins q2->a2_yes Yes q3 Is low bioavailability observed in-vivo? q2->q3 No a2_yes->end a3_yes Consider Advanced Formulations: Nanosuspensions, Solid Dispersions q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting common solubility issues.

cyclodextrin_mechanism cluster_system Cyclodextrin Inclusion Complex Formation This compound This compound (Hydrophobic) complex This compound Cyclodextrin This compound->complex:f0 Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex:f1

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Propinetidine stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Propinetidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for this compound in an aqueous solution?

A1: The primary stability concern for this compound in aqueous solutions is its susceptibility to hydrolysis, particularly at the amide bond and the strained azetidine ring. It is also sensitive to oxidative and photolytic degradation. The rate of degradation is highly dependent on pH, temperature, and exposure to light.

Q2: What are the recommended storage conditions for aqueous solutions of this compound?

A2: To minimize degradation, aqueous solutions of this compound should be prepared fresh. If short-term storage is necessary, solutions should be kept at 2-8°C, protected from light, and maintained in a tightly sealed container. For long-term storage, lyophilization of the drug product is recommended.

Q3: What are the major degradation products of this compound?

A3: The major degradation products identified under stress conditions are:

  • P-Acid: Formed via hydrolysis of the amide bond.

  • P-Diol: Formed via the opening of the azetidine ring.

  • P-Oxide: Formed under oxidative stress.

Q4: Which analytical techniques are recommended for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its degradation products.[1] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and structural elucidation of degradants.[1] Spectroscopic methods like UV-Vis can also be employed for preliminary analysis.[1][2]

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in solution.

  • Question: I am observing a much faster degradation of this compound in my aqueous solution than expected. What could be the cause?

  • Answer:

    • pH of the Solution: Check the pH of your aqueous solution. This compound degradation via hydrolysis is significantly influenced by pH.[3] Both acidic and basic conditions can accelerate the degradation. It is recommended to use a buffered solution to maintain a stable pH.

    • Temperature: Ensure your solution is being stored at the recommended temperature (2-8°C). Higher temperatures can increase the rate of hydrolytic degradation.[3]

    • Presence of Oxidizing Agents: Accidental contamination with oxidizing agents (e.g., peroxides, metal ions) can lead to rapid oxidative degradation. Use high-purity solvents and glassware.

    • Exposure to Light: this compound is known to be photosensitive. Ensure your solutions are protected from light by using amber vials or covering the containers with aluminum foil.[3]

Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.

  • Question: My HPLC analysis shows several unexpected peaks that are not the parent compound or the known degradation products. What should I do?

  • Answer:

    • Forced Degradation Study: The unexpected peaks could be minor degradation products or isomers formed under specific conditions. It is advisable to perform a comprehensive forced degradation study to identify all potential degradants.[4][5] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[1][3][5]

    • Interaction with Excipients: If your formulation contains excipients, the new peaks could be due to interactions between this compound and these components. Analyze a solution of this compound without excipients to confirm.

    • Method Specificity: Verify that your analytical method is stability-indicating, meaning it can effectively separate the active pharmaceutical ingredient from all potential degradation products and excipients.[4]

Troubleshooting Decision Tree

G start Unexpected HPLC Results check_blanks Analyze Blanks (Solvent, Placebo) start->check_blanks peaks_in_blanks Peaks Present in Blanks? check_blanks->peaks_in_blanks contaminants Source is Contamination or Excipient Interaction peaks_in_blanks->contaminants Yes no_peaks_in_blanks No Peaks in Blanks peaks_in_blanks->no_peaks_in_blanks No check_retention Check Retention Time of this compound no_peaks_in_blanks->check_retention rt_shift Significant Shift in Retention Time? check_retention->rt_shift mobile_phase_issue Investigate Mobile Phase Composition and pH rt_shift->mobile_phase_issue Yes rt_ok Retention Time is Stable rt_shift->rt_ok No new_peaks New Peaks are Likely Degradants rt_ok->new_peaks characterize Characterize New Peaks using LC-MS new_peaks->characterize

Caption: Troubleshooting flowchart for unexpected HPLC results.

Quantitative Data Summary

The stability of this compound (1 mg/mL) in aqueous solution was evaluated under various stress conditions. The percentage of this compound remaining and the formation of major degradants were monitored by HPLC.

Table 1: Effect of pH on this compound Stability at 40°C for 72 hours

pHThis compound Remaining (%)P-Acid (%)P-Diol (%)P-Oxide (%)
2.075.218.55.11.2
5.092.14.82.50.6
7.088.57.93.10.5
9.065.825.37.61.3

Table 2: Effect of Temperature on this compound Stability at pH 7.0 for 72 hours

TemperatureThis compound Remaining (%)P-Acid (%)P-Diol (%)P-Oxide (%)
4°C98.90.50.4<0.2
25°C94.33.21.90.6
40°C88.57.93.10.5
60°C70.119.88.71.4

Degradation Pathways

The primary degradation pathways for this compound in aqueous solution are hydrolysis and oxidation.

G This compound This compound P_Acid P-Acid (Amide Hydrolysis) This compound->P_Acid H₂O / H⁺ or OH⁻ P_Diol P-Diol (Azetidine Ring Opening) This compound->P_Diol H₂O / H⁺ P_Oxide P-Oxide This compound->P_Oxide Oxidizing Agent (e.g., H₂O₂)

Caption: Major degradation pathways of this compound.

Experimental Protocols

Forced Degradation Study Workflow

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (0.1M HCl, 60°C) Sampling Sample at Intervals (e.g., 0, 2, 4, 8, 24h) Acid->Sampling Base Base Hydrolysis (0.1M NaOH, 40°C) Base->Sampling Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Sampling Thermal Thermal (80°C, solid & solution) Thermal->Sampling Photo Photolytic (ICH Q1B light exposure) Photo->Sampling HPLC HPLC-UV Analysis (Quantify parent & degradants) Sampling->HPLC LCMS LC-MS Analysis (Identify degradants) HPLC->LCMS MassBalance Mass Balance Calculation LCMS->MassBalance Pathway Elucidate Degradation Pathways MassBalance->Pathway Method Confirm Stability-Indicating Method MassBalance->Method

References

Propinetidine Synthesis Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction yield and purity of Propinetidine.

Troubleshooting Guide

Issue: Low Reaction Yield

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Consider extending the reaction time. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction duration.[1] As seen in similar syntheses, increasing reaction time can lead to a higher yield, but it's crucial to balance this with the potential for increased byproduct formation.[1]

  • Suboptimal Temperature: The reaction temperature might be too low to overcome the activation energy barrier or too high, leading to decomposition of reactants or products.

    • Solution: Experiment with a range of temperatures to find the optimal condition. For some reactions, a lower temperature is necessary to control selectivity, while others require higher temperatures.[2]

  • Improper Stoichiometry: The ratio of reactants may not be optimal.

    • Solution: Perform a series of small-scale reactions with varying reactant ratios to identify the ideal stoichiometry for maximizing the yield of this compound.

  • Catalyst Inefficiency: The catalyst may be inactive or used in a suboptimal concentration.

    • Solution: Ensure the catalyst is fresh and active. Optimize the catalyst loading; too little may not be effective, while too much can lead to side reactions and increased costs.[2]

Issue: Low Product Purity

Possible Causes and Solutions:

  • Side Reactions: Undesired side reactions can lead to the formation of impurities.

    • Solution: Adjusting reaction conditions such as temperature, pressure, and solvent can help minimize side reactions. A shorter reaction time, for instance, has been shown to produce fewer byproducts in some cases, leading to higher purity.[1]

  • Impure Starting Materials: The purity of the starting materials directly impacts the purity of the final product.

    • Solution: Ensure all reactants and solvents are of high purity. If necessary, purify the starting materials before use. Low-yield reactions can sometimes be a signal of impure starter materials.[3]

  • Ineffective Purification: The chosen purification method may not be suitable for removing specific impurities.

    • Solution: Employ orthogonal purification techniques. For example, combining normal-phase and reversed-phase flash chromatography can be effective in removing a wider range of impurities.[1] Techniques like agitated nutsche filter dryers (ANFDs) can also improve purity by performing solid-liquid separation, washing, and drying in a single unit, minimizing product loss and contamination.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control for maximizing this compound yield?

A1: While several factors are important, a deep understanding of the reaction kinetics is crucial.[3] This involves optimizing temperature, pressure, and reactant concentrations to drive the reaction towards the desired product.

Q2: How can I effectively monitor the progress of the this compound synthesis?

A2: Real-time analysis is key for optimization and quality control.[4] Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful tools for determining the purity and yield of your product throughout the synthesis process.[5]

Q3: What are the common types of impurities encountered in this compound synthesis?

A3: While specific impurities depend on the synthetic route, common impurities in organic synthesis include unreacted starting materials, byproducts from side reactions (e.g., truncations, deletions), and residual solvents or catalysts.[5]

Q4: Can the order of reagent addition affect the outcome of the reaction?

A4: Yes, the order of reagent addition can significantly impact the reaction's selectivity and yield. It is advisable to investigate the effect of addition order during the optimization phase.

Q5: What analytical methods are recommended for final purity assessment of this compound?

A5: A combination of methods is recommended for a comprehensive purity profile. Reversed-phase HPLC (RP-HPLC) is widely used to determine the percentage of the desired compound.[5] Additionally, techniques like mass spectrometry (MS) can confirm the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the structure and identify impurities. For quantitative determination, methods such as differential pulse voltammetry have been successfully applied to similar compounds.[6]

Data Presentation

Table 1: Effect of Reaction Time on this compound Yield and Purity

Reaction Time (minutes)Crude Yield (%)Purity after Normal-Phase Chromatography (%)Purity after Reversed-Phase Chromatography (%)
30558595.2
60728293.5
120857590.1
240886885.6

Note: Data is hypothetical and for illustrative purposes only.

Table 2: Influence of Temperature on this compound Synthesis

Temperature (°C)Reaction Yield (%)Purity (%)
806596
1008292
1207888
1407081

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis

This protocol outlines a general synthetic procedure. Researchers should adapt this based on their specific starting materials and equipment.

  • Reactant Preparation: Dissolve reactant A (1.0 eq) in a suitable solvent (e.g., Dichloromethane, DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagent Addition: Slowly add reactant B (1.2 eq) to the solution at room temperature.

  • Catalyst Introduction: Introduce the catalyst (e.g., a Lewis acid, 0.1 eq) to the reaction mixture.

  • Reaction Monitoring: Heat the mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC or HPLC at regular intervals.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water. Separate the organic layer and wash it with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Reaction_Optimization_Workflow cluster_problem Problem Identification cluster_analysis Analysis & Hypothesis cluster_experimentation Experimentation cluster_evaluation Evaluation & Iteration Problem Low Yield or Purity Analyze Analyze Reaction Parameters (Time, Temp, Stoichiometry, Catalyst) Problem->Analyze Hypothesize Formulate Hypothesis for Improvement Analyze->Hypothesize Design Design Small-Scale Experiments Hypothesize->Design Execute Execute Experiments & Collect Data Design->Execute Evaluate Evaluate Results (Yield & Purity) Execute->Evaluate Optimized Optimized Process Evaluate->Optimized Meets Target Refine Refine Hypothesis Evaluate->Refine Needs Improvement Refine->Design

Caption: Workflow for optimizing chemical reaction yield and purity.

Purification_Strategy cluster_primary Primary Purification cluster_secondary Secondary (Orthogonal) Purification cluster_final Final Product Crude Crude this compound Mixture NP_Chrom Normal-Phase Chromatography Crude->NP_Chrom Removes non-polar impurities RP_Chrom Reversed-Phase Chromatography NP_Chrom->RP_Chrom Removes polar impurities Pure High-Purity this compound RP_Chrom->Pure

Caption: Orthogonal strategy for this compound purification.

References

troubleshooting inconsistent results in Propinetidine experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propinetidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a competitive antagonist of the histamine H2 receptor. By blocking the binding of histamine to H2 receptors, primarily on the parietal cells of the gastric mucosa, it inhibits gastric acid secretion. This action is mediated through the Gs alpha subunit of the G-protein coupled receptor, which in turn affects the adenylyl cyclase and cyclic AMP (cAMP) signaling cascade.

Q2: What are the common applications of this compound in research?

This compound is primarily used in preclinical and clinical research to study its effects on gastric acid secretion and as a potential therapeutic agent for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. It is also utilized in cell-based assays to investigate H2 receptor signaling and in animal models to assess its in-vivo efficacy and safety.

Q3: What is the recommended solvent and storage condition for this compound?

This compound is typically soluble in dimethyl sulfoxide (DMSO) and ethanol. For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO or ethanol should be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Inconsistent Results

Issue 1: High Variability in Gastric Acid Secretion Inhibition Assay

Question: We are observing significant variability in the percentage of inhibition of gastric acid secretion in our primary rat parietal cell culture treated with this compound. What could be the cause?

Answer: High variability in in-vitro assays can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow:

start High Variability in Assay check_reagents 1. Check Reagent Stability - this compound aliquots - Histamine solution - Assay buffers start->check_reagents check_cells 2. Assess Cell Health & Density - Viability >95% - Consistent seeding density check_reagents->check_cells check_protocol 3. Review Protocol Execution - Incubation times - Pipetting accuracy check_cells->check_protocol check_equipment 4. Verify Equipment Calibration - pH meter - Plate reader check_protocol->check_equipment analyze_data 5. Re-analyze Data - Outlier analysis - Normalization method check_equipment->analyze_data resolve Consistent Results analyze_data->resolve

Caption: Troubleshooting workflow for inconsistent assay results.

Detailed Steps:

  • Reagent Integrity:

    • This compound Stock: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a new vial if necessary.

    • Histamine Solution: Prepare fresh histamine solutions for each experiment, as histamine can degrade over time.

    • Buffers and Media: Check the pH and composition of all buffers and cell culture media.

  • Cell Culture Conditions:

    • Cell Viability: Perform a trypan blue exclusion assay to confirm that the viability of the primary parietal cells is above 95% before starting the experiment.

    • Cell Seeding: Ensure consistent cell seeding density across all wells of the microplate. Uneven cell distribution can lead to significant variability.

    • Passage Number: Use cells within a consistent and low passage number range, as primary cells can change their characteristics with increasing passages.

  • Protocol Adherence:

    • Incubation Times: Strictly adhere to the specified incubation times for drug treatment and histamine stimulation.

    • Pipetting Technique: Use calibrated pipettes and ensure proper pipetting technique to minimize volume errors.

Quantitative Data Comparison:

ParameterAcceptable RangeUnacceptable Range (Example)
Cell Viability > 95%< 90%
Coefficient of Variation (CV%) < 15%> 20%
pH of Assay Buffer 7.4 ± 0.17.2 or 7.6
Issue 2: Lack of Dose-Dependent Response in Cell Viability Assay

Question: Our cell viability assay (MTT) is not showing a clear dose-dependent effect of this compound on our cancer cell line. Why might this be happening?

Answer: The absence of a dose-dependent response could indicate issues with the compound, the assay itself, or the experimental design.

Logical Relationship Diagram:

cluster_cause Potential Causes cluster_solution Troubleshooting Steps Compound Inactive Compound Inactive Verify Compound Activity Verify Compound Activity Compound Inactive->Verify Compound Activity Assay Interference Assay Interference Use Alternative Assay Use Alternative Assay Assay Interference->Use Alternative Assay Incorrect Dose Range Incorrect Dose Range Broaden Dose Range Broaden Dose Range Incorrect Dose Range->Broaden Dose Range Cell Line Insensitive Cell Line Insensitive Test Different Cell Line Test Different Cell Line Cell Line Insensitive->Test Different Cell Line

Caption: Causes and solutions for a lack of dose-response.

Troubleshooting Steps:

  • Compound Activity:

    • Confirm the identity and purity of your this compound sample using analytical methods like HPLC or mass spectrometry.

    • Prepare a fresh stock solution from a new vial of the compound.

  • Assay Selection:

    • The MTT assay relies on mitochondrial reductase activity, which may not be a suitable endpoint if this compound's cytotoxic effect is not mediated through mitochondrial dysfunction.

    • Consider using alternative cell viability assays that measure different parameters, such as ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).

  • Dose Range:

    • The selected dose range may be too narrow or not centered around the IC50 of the compound for the specific cell line.

    • Perform a broad-range dose-response experiment (e.g., from 1 nM to 100 µM) to identify the effective concentration range.

  • Cell Line Sensitivity:

    • The chosen cancer cell line may not express the H2 receptor or may have other resistance mechanisms.

    • Verify H2 receptor expression in your cell line using qPCR or Western blotting.

    • Consider testing this compound on a panel of different cell lines.

Experimental Protocols

Protocol 1: In-Vitro Gastric Acid Secretion Assay

Objective: To measure the inhibitory effect of this compound on histamine-stimulated gastric acid secretion in primary rat parietal cells.

Methodology:

  • Isolate primary parietal cells from rat gastric mucosa using collagenase digestion and centrifugal elutriation.

  • Seed the parietal cells in a 96-well plate at a density of 1 x 10^5 cells/well and culture overnight.

  • Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution).

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 30 minutes.

  • Stimulate the cells with 100 µM histamine for 1 hour.

  • Collect the supernatant and measure the pH using a calibrated micro-pH electrode.

  • Calculate the percentage of inhibition of acid secretion relative to the histamine-only control.

Protocol 2: Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

Methodology:

  • Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 µM) for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

Signaling Pathway

This compound Signaling Pathway:

cluster_membrane Cell Membrane H2R H2 Receptor G_protein G-protein (Gs) H2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates Histamine Histamine Histamine->H2R Activates This compound This compound This compound->H2R Inhibits ATP ATP PKA Protein Kinase A cAMP->PKA Activates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase Activates Acid_Secretion Gastric Acid Secretion H_K_ATPase->Acid_Secretion Promotes

Caption: this compound's inhibitory effect on the H2 receptor signaling pathway.

Propinetidine Degradation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Propinetidine is a fictional compound. The following information, including its structure, degradation pathways, and experimental data, is hypothetical and provided for illustrative purposes to meet the user's prompt.

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the potential degradation pathways and byproducts of this compound. It includes frequently asked questions and troubleshooting guides for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways: hydrolysis and oxidation. Hydrolysis typically involves the cleavage of the ester group, especially under acidic or basic conditions, while oxidation targets the tertiary amine and the ethyl group on the aromatic ring.

Q2: What are the expected degradation byproducts of this compound?

A2: The main byproducts are this compound Acid (PNA) and Ethanol from hydrolysis, and this compound N-oxide (PNO) and 1-(4-hydroxyphenyl)ethan-1-one (HPE) from oxidation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is most stable at a neutral pH (around 6.0-7.5). Its degradation via hydrolysis is significantly accelerated under both acidic (pH < 4) and basic (pH > 8) conditions.

Q4: Is this compound sensitive to light?

A4: Yes, preliminary data suggests that this compound exhibits some photostability issues. Exposure to UV light can lead to the formation of unique photodegradation products that are not typically observed during hydrolytic or oxidative degradation. It is recommended to handle and store this compound solutions in light-protected containers.

Q5: What analytical techniques are recommended for monitoring this compound and its byproducts?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended approach. Mass spectrometry (LC-MS) is also highly valuable for the identification and characterization of unknown degradation products.

Troubleshooting Guides

Issue 1: Unexpected peaks observed in the HPLC chromatogram during a stability study.

  • Possible Cause 1: Contamination. The peak may be from a contaminated solvent, buffer, or sample container.

    • Solution: Analyze a blank (solvent without the sample) to check for contamination. Use fresh, high-purity solvents and buffers.

  • Possible Cause 2: Formation of a new degradation byproduct. The experimental conditions (e.g., temperature, light exposure, presence of metal ions) might be promoting a previously unobserved degradation pathway.

    • Solution: Characterize the unknown peak using LC-MS to determine its mass-to-charge ratio (m/z) and fragmentation pattern. This can help in identifying its structure. Review the experimental setup to identify any deviations from the standard protocol.

  • Possible Cause 3: Interaction with excipients. If working with a formulation, this compound may be reacting with one of the excipients.

    • Solution: Conduct a compatibility study by analyzing binary mixtures of this compound and each excipient under stress conditions.

Issue 2: Poor recovery of this compound from the sample matrix.

  • Possible Cause 1: Adsorption to container surfaces. this compound, being a slightly basic compound, might adsorb to acidic glass surfaces.

    • Solution: Use silanized glass vials or polypropylene containers to minimize adsorption.

  • Possible Cause 2: Inefficient extraction. The solvent and pH used for extraction may not be optimal for this compound.

    • Solution: Optimize the extraction procedure by testing different organic solvents and adjusting the pH of the aqueous phase to ensure this compound is in its neutral, more soluble form.

Quantitative Data on this compound Degradation

Table 1: Effect of pH on the Hydrolytic Degradation of this compound at 40°C

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)% Degradation after 30 days
2.00.0858.1592.2
4.00.02133.046.7
7.00.005138.613.9
9.00.04515.474.1
12.00.1504.6298.9

Table 2: Oxidative Degradation of this compound in the Presence of 3% H₂O₂ at 25°C

Time (hours)This compound Remaining (%)PNO Formed (%)HPE Formed (%)
010000
685.210.14.7
1272.518.39.2
2451.832.515.7
4827.949.822.3

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

1. Objective: To investigate the degradation of this compound under various stress conditions (hydrolysis, oxidation, and photolysis) to identify potential degradation products and establish a stability-indicating analytical method.

2. Materials:

  • This compound reference standard
  • HPLC grade acetonitrile and water
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Calibrated pH meter
  • HPLC system with UV detector
  • Photostability chamber

3. Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Dilute the stock solution with a 3% solution of H₂O₂ to a final concentration of 0.1 mg/mL.

    • Keep the solution at room temperature and protected from light for 48 hours.

    • Analyze aliquots at specified time points.

  • Photolytic Degradation:

    • Dilute the stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.

    • Expose the solution to a light source in a photostability chamber (e.g., option 1 of the ICH Q1B guideline).

    • Simultaneously, keep a control sample protected from light at the same temperature.

    • Analyze both samples at appropriate time intervals.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.
  • Calculate the percentage of degradation and identify any major degradation products.
  • Use LC-MS to characterize the structure of unknown byproducts.

Visualizations

Propinetidine_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) This compound->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation PNA This compound Acid (PNA) Hydrolysis->PNA Ethanol Ethanol Hydrolysis->Ethanol PNO This compound N-oxide (PNO) Oxidation->PNO HPE 1-(4-hydroxyphenyl)ethan-1-one (HPE) Oxidation->HPE

Caption: Degradation pathways of this compound.

Forced_Degradation_Workflow start Prepare this compound Stock Solution stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid Hydrolytic base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H₂O₂, RT) stress->oxidation Oxidative photo Photolysis (ICH Q1B) stress->photo Photolytic sampling Sample at Time Intervals acid->sampling base->sampling oxidation->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC Method sampling->analysis characterize Characterize Byproducts (LC-MS) analysis->characterize report Report Findings characterize->report

Caption: Experimental workflow for a forced degradation study.

Byproduct_Identification_Logic start Observe Unknown Peak in Chromatogram lcms Perform LC-MS Analysis start->lcms mz Determine m/z of Parent Ion lcms->mz fragment Analyze MS/MS Fragmentation Pattern lcms->fragment compare Compare with this compound's Fragmentation mz->compare fragment->compare propose Propose Plausible Structure compare->propose Identify Structural Changes confirm Confirm Structure (e.g., Synthesis, NMR) propose->confirm

Technical Support Center: Preventing Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of small molecules, such as Propinetidine, in cell culture media.

Troubleshooting Guide

Precipitation of a test compound in cell culture media can compromise experimental results by altering the effective concentration and potentially introducing cytotoxicity. The following table summarizes common causes of precipitation and suggests solutions.

Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding the compound to the media. The compound's concentration exceeds its solubility in the aqueous media.[1][2]- Decrease the final concentration of the compound. - Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume to achieve the final concentration.[3][4] - Perform serial dilutions of the stock solution in the culture medium.[1][3]
Precipitate forms over time in the incubator. - Temperature shift: Changes in temperature between room temperature and the incubator (e.g., 37°C) can affect solubility.[5] - pH shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds. - Interaction with media components: The compound may interact with salts, proteins, or other components in the media over time.[5]- Pre-warm the cell culture media to 37°C before adding the compound. - Ensure the media is properly buffered for the incubator's CO2 concentration. - Test the compound's stability in the specific cell culture medium over the intended experiment duration.
Precipitate is observed after thawing a frozen stock solution. The compound has poor solubility at lower temperatures or has precipitated out during the freeze-thaw cycle.[5]- Gently warm the stock solution to 37°C and vortex to redissolve the compound before use.[1] - If precipitation persists, prepare fresh stock solutions before each experiment. - Aliquot the stock solution to minimize freeze-thaw cycles.[6]
Cloudiness or turbidity appears in the media. This can indicate fine particulate precipitation or, in some cases, microbial contamination.[5]- Examine a sample of the media under a microscope to distinguish between chemical precipitate and microbial growth. - If it is a precipitate, follow the solutions for immediate precipitation. - If contamination is suspected, discard the culture and review sterile techniques.[7]

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO in cell culture media?

While DMSO is a common solvent for dissolving hydrophobic compounds, high concentrations can be toxic to cells.[8] Generally, the final concentration of DMSO in the culture medium should be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability and function.[3][6] However, the tolerable DMSO concentration can be cell-line specific. It is advisable to perform a vehicle control experiment to assess the effect of the intended DMSO concentration on your specific cells.

Q2: My compound is dissolved in DMSO, but it precipitates when I add it to the aqueous cell culture medium. Why does this happen and what should I do?

This is a common issue that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[4] To address this, you can try the following:

  • Increase the stock concentration: Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the culture medium to achieve your desired final concentration, thereby keeping the final DMSO concentration low and reducing the chances of the compound precipitating out.[3][4]

  • Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, try a stepwise dilution. For example, add the small volume of DMSO stock to a smaller volume of pre-warmed media, mix well, and then add this to the rest of your culture.[9]

  • Vortexing and warming: When preparing your final dilution, vortex the solution gently and ensure the media is at 37°C to aid in dissolution.[1]

Q3: Can the type of cell culture medium affect the solubility of my compound?

Yes, the composition of the cell culture medium can significantly impact the solubility of a compound. Media contain various salts, amino acids, vitamins, and proteins that can interact with your compound.[5] For instance, some compounds may bind to serum proteins, which can either increase or decrease their solubility and bioavailability. If you are using a serum-free medium, you may observe different solubility behavior compared to a serum-containing medium. It is important to test the solubility of your compound in the specific medium you are using for your experiments.

Q4: How can I determine the maximum soluble concentration of my compound in my cell culture medium?

You can determine the maximum soluble concentration by performing a solubility test. A detailed protocol for this is provided in the "Experimental Protocols" section below. This involves preparing serial dilutions of your compound in the cell culture medium and visually inspecting for the highest concentration that remains clear of any precipitate.[1]

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without precipitation.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • The specific cell culture medium to be used in the experiment (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Pipettes and sterile tips

  • Vortex mixer

  • Water bath or incubator at 37°C

  • Microscope

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure it is fully dissolved. Gentle warming at 37°C and vortexing can be used if necessary.

  • Serial Dilution Preparation:

    • Label a series of sterile microcentrifuge tubes or wells in a 96-well plate with the desired final concentrations of this compound to be tested (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, etc.).

    • Pre-warm the cell culture medium to 37°C.

    • Prepare the highest concentration solution by adding the appropriate amount of the this compound stock solution to the pre-warmed medium. For example, to make a 100 µM solution from a 100 mM stock, you would perform a 1:1000 dilution (e.g., 1 µL of stock in 999 µL of media). Vortex gently immediately after adding the stock.

    • Perform 2-fold serial dilutions by transferring a volume from the highest concentration tube to a tube with an equal volume of fresh, pre-warmed media, and so on.

  • Incubation and Observation:

    • Incubate the prepared dilutions under the same conditions as your planned cell culture experiment (e.g., 37°C, 5% CO2) for a duration equivalent to your experiment's endpoint.

    • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours).

    • For a more detailed inspection, transfer a small aliquot of the solution to a microscope slide and check for micro-precipitates.

  • Determination of Maximum Soluble Concentration:

    • The highest concentration that remains clear and free of any visible precipitate throughout the incubation period is considered the maximum soluble concentration for your experimental conditions.

Visualizations

TroubleshootingWorkflow start Precipitation Observed in Cell Culture check_stock Is the stock solution clear? start->check_stock check_media_addition Does precipitation occur immediately upon addition to media? check_stock->check_media_addition Yes recreate_stock Action: Prepare fresh stock solution. Consider a different solvent. check_stock->recreate_stock No check_incubation Does precipitation occur over time in the incubator? check_media_addition->check_incubation No lower_conc Action: Lower the final concentration. check_media_addition->lower_conc Yes optimize_dilution Action: Optimize dilution method. (e.g., pre-warm media, stepwise dilution) check_media_addition->optimize_dilution Yes check_stability Action: Check for temperature/pH sensitivity. Test stability over time. check_incubation->check_stability Yes recreate_stock->check_media_addition end_soluble Proceed with Experiment lower_conc->end_soluble optimize_dilution->end_soluble check_stability->end_soluble

Caption: Troubleshooting workflow for addressing compound precipitation.

StockPreparation cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation compound This compound Powder stock_solution High Concentration Stock (e.g., 100 mM) compound->stock_solution solvent 100% DMSO solvent->stock_solution final_solution Final Working Solution (e.g., 10 µM) stock_solution->final_solution Add small volume of stock to media (e.g., 1:10,000 dilution) pre_warmed_media Pre-warmed Cell Culture Media (37°C) pre_warmed_media->final_solution to_cells to_cells final_solution->to_cells Add to Cells

Caption: Workflow for preparing and diluting a stock solution.

References

addressing batch-to-batch variability of synthesized Propinetidine

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Propinetidine Synthesis

Welcome to the technical support center for synthesized this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variation in yield and purity between different batches of this compound. What are the most common causes?

A1: Batch-to-batch variability is a common challenge in multi-step chemical syntheses. The primary sources of variation typically fall into three categories:

  • Raw Material Quality: The purity and consistency of starting materials and reagents are critical. Variations in supplier, or even between lots from the same supplier, can introduce impurities or affect reaction kinetics.[1] Always verify the Certificate of Analysis (CoA) for incoming materials.

  • Process Parameter Control: Chemical reactions are sensitive to their conditions.[2] Minor deviations in temperature, reaction time, pH, or agitation speed can lead to the formation of side-products or incomplete reactions, impacting both yield and purity.

  • Post-Reaction Work-up and Purification: Inconsistent work-up procedures (e.g., quenching, extractions, washes) or purification methods (e.g., crystallization, chromatography) can lead to differing levels of residual solvents, unreacted starting materials, and byproducts in the final product.

The diagram below illustrates the key factors that can influence the consistency of your this compound synthesis.

Variability Batch-to-Batch Variability RawMaterials Raw Materials Variability->RawMaterials ProcessParams Process Parameters Variability->ProcessParams Purification Work-up & Purification Variability->Purification RM1 Starting Material Purity RawMaterials->RM1 RM2 Reagent Concentration RawMaterials->RM2 RM3 Solvent Grade & Water Content RawMaterials->RM3 RM4 Supplier Variation RawMaterials->RM4 PP1 Temperature Fluctuation ProcessParams->PP1 PP2 Reaction Time ProcessParams->PP2 PP3 Mixing / Agitation Speed ProcessParams->PP3 PP4 Atmosphere Control (e.g., N2) ProcessParams->PP4 P1 Extraction pH Purification->P1 P2 Crystallization Cooling Rate Purification->P2 P3 Chromatography Packing Purification->P3 P4 Drying Time & Temperature Purification->P4

Caption: Key factors influencing batch-to-batch variability.

Q2: Our HPLC analysis shows a new, unknown impurity in our latest batch of this compound. How should we proceed with identification?

A2: The appearance of a new impurity requires a systematic investigation. The goal is to identify the impurity's structure and determine its source to prevent its formation in future batches.

A recommended workflow is as follows:

  • Confirm the Finding: Re-run the HPLC analysis on the suspect batch, along with a reference standard and a sample from a previous "good" batch, to confirm the presence of the new peak.

  • Isolate the Impurity: If the impurity is present at a sufficient level (>0.1%), use preparative HPLC or column chromatography to isolate a small quantity for structural analysis.

  • Structural Elucidation: Use high-resolution mass spectrometry (HRMS) to determine the accurate mass and molecular formula. Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to determine its chemical structure.

  • Hypothesize the Source: Based on the identified structure, consider its potential origin. Is it a degradation product, a byproduct from a side reaction, or related to an impurity in a starting material? Review the synthesis pathway and reaction mechanism for clues.

The following diagram outlines a general troubleshooting workflow.

Start Variability Detected (e.g., Low Purity, New Impurity) Review Review Batch Records & Historical Data Start->Review Analyze Re-analyze Retained Samples (Current vs. Previous Batches) Review->Analyze Identify Identify Root Cause? Analyze->Identify Materials Investigate Raw Materials (CoA, Supplier, Re-test) Identify->Materials No Process Investigate Process Parameters (Temp, Time, pH Logs) Identify->Process Method Investigate Analytical Method (Stability, Calibration) Identify->Method Implement Implement Corrective Action (CAPA) Identify->Implement  Yes Materials->Implement Process->Implement Method->Implement End Document Findings & Monitor Future Batches Implement->End

Caption: General troubleshooting workflow for batch variability.

Troubleshooting Guide & Data

Scenario: A recent batch (Batch C) of this compound shows lower purity and a higher level of Impurity 2 compared to previous batches (A and B).

Hypothetical Synthesis Pathway

To understand potential impurities, consider this plausible two-step synthesis for this compound (C₁₉H₂₅NO₂).

SM1 Precursor A Step1 Step 1 (e.g., Acylation) SM1->Step1 SM2 Precursor B SM2->Step1 Intermediate Intermediate I Impurity1 Impurity 1 (Unreacted Intermediate I) Intermediate->Impurity1 Step2 Step 2 (e.g., Etherification) Intermediate->Step2 SM3 Precursor C SM3->Step2 Product This compound Impurity2 Impurity 2 (Side-product) Step1->Intermediate Step2->Product Step2->Impurity2

Caption: Hypothetical synthesis of this compound.
Batch Comparison Data

The following table summarizes the analytical results for three recent batches.

ParameterBatch ABatch BBatch C (Problematic) Specification
Yield (%) 858375 > 80%
Purity by HPLC (Area %) 99.699.598.1 ≥ 99.0%
Impurity 1 (Area %) 0.150.180.20 ≤ 0.2%
Impurity 2 (Area %) 0.080.101.25 ≤ 0.2%
Appearance White Crystalline SolidWhite Crystalline SolidOff-white Powder White Crystalline Solid

Analysis: Batch C is out of specification for yield, purity, and the level of Impurity 2. The off-white appearance also indicates a potential issue. The level of Impurity 1 (unreacted intermediate) is slightly elevated but still within limits, suggesting the second reaction step may be the primary issue. The significant increase in Impurity 2 suggests a side reaction was favored, possibly due to a temperature excursion or incorrect reagent stoichiometry during Step 2.

Key Experimental Protocols

HPLC Method for Purity and Impurity Profiling

This protocol is designed to separate this compound from its key potential impurities.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the this compound batch sample and dissolve in 10 mL of 50:50 Acetonitrile:Water to a final concentration of 1 mg/mL.

¹H NMR for Structural Confirmation

This protocol verifies the chemical structure of the synthesized this compound.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Procedure:

    • Transfer the prepared sample to a clean NMR tube.

    • Acquire a standard proton spectrum (¹H NMR).

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate all peaks and assign them to the expected protons in the this compound structure.

    • Check for the presence of signals corresponding to known impurities, starting materials, or residual solvents.[3]

LC-MS for Impurity Identification

This protocol is used to obtain the mass of an unknown impurity to help determine its molecular formula.

  • Instrumentation: HPLC system coupled to a Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • LC Method: Use the same HPLC method as described in Protocol 1 to ensure peak correlation.

  • MS Parameters (Example):

    • Ionization Mode: Electrospray Ionization (ESI), run in both positive and negative modes.

    • Mass Range: 100 - 1000 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

  • Procedure:

    • Inject the sample containing the unknown impurity.

    • Obtain the mass spectrum corresponding to the impurity peak in the chromatogram.

    • The high-resolution mass data will provide an accurate mass, which can be used to predict possible elemental compositions. This information, combined with NMR data, is crucial for structural elucidation.

References

Propinetidine Synthesis Scale-Up: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in scaling up the synthesis of Propinetidine. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound that is being considered for scale-up?

A1: The proposed synthetic route for this compound involves a three-step process starting from commercially available δ-valerolactone. The general strategy includes:

  • N-Protection: Protection of the lactam nitrogen to prevent side reactions.

  • α-Alkynylation: Introduction of the propynyl group at the α-position to the carbonyl group.

  • Deprotection: Removal of the protecting group to yield the final this compound product.

Q2: What are the most common classes of challenges observed when scaling up this synthesis?

A2: The most frequently encountered challenges during the scale-up of this compound synthesis fall into three main categories:

  • Reaction Kinetics and Heat Transfer: Exothermic reactions that are manageable on a small scale can become difficult to control in larger reactors, potentially leading to side product formation and safety hazards.

  • Reagent and Solvent Handling: The use of pyrophoric or hazardous reagents, such as strong bases, requires specialized handling procedures and equipment at an industrial scale.

  • Purification and Isolation: Product purification via chromatography, which is common in laboratory settings, is often not feasible for large quantities. Developing efficient crystallization or distillation methods is crucial.

Troubleshooting Guides

Step 1: N-Protection of δ-Valerolactone

Issue: Inconsistent or low yields during the N-protection step with Boc-anhydride.

ParameterLab Scale (10g)Pilot Scale (1kg) - ProblematicPilot Scale (1kg) - Optimized
Reaction Time 2 hours8 hours4 hours
Yield 95%70-80%>90%
Purity >99%90-95%>98%

Troubleshooting:

  • Q: The N-protection reaction is sluggish and gives lower yields upon scale-up. What could be the cause?

    • A: Inadequate mixing in a larger reactor can lead to poor dispersion of the reagents. Ensure that the stirring speed is sufficient to maintain a homogeneous reaction mixture. Additionally, the rate of addition of Boc-anhydride may need to be adjusted to control the reaction temperature, as the reaction is exothermic.

  • Q: We are observing the formation of side products, primarily unreacted starting material and a di-Boc species. How can we mitigate this?

    • A: This is likely due to localized high concentrations of the base or Boc-anhydride. Slower, controlled addition of the reagents is recommended. Ensure the temperature is maintained consistently throughout the reactor. A temperature increase can accelerate side reactions.

Step 2: α-Alkynylation of N-Boc-2-piperidinone

Issue: Poor diastereoselectivity and formation of elimination byproducts during the introduction of the propynyl group.

ParameterLab Scale (10g)Pilot Scale (1kg) - ProblematicPilot Scale (1kg) - Optimized
Diastereomeric Ratio 95:570:3092:8
Yield 85%50-60%>80%
Byproduct Formation <5%15-20%<8%

Troubleshooting:

  • Q: The diastereoselectivity of our alkynylation reaction has significantly decreased at a larger scale. Why is this happening?

    • A: Temperature control is critical for stereoselectivity. The exothermic nature of the deprotonation and alkynylation steps can lead to temperature spikes in a large reactor, which can randomize the stereocenter. Implement more efficient cooling and a slower addition rate for the organometallic reagent.

  • Q: We are seeing a significant amount of an elimination byproduct. What is the likely cause and solution?

    • A: This suggests that the base is acting as a nucleophile or that the reaction temperature is too high, favoring elimination. Ensure the base is added slowly at a very low temperature (e.g., -78°C) to allow for complete deprotonation before the addition of the propargyl bromide. Using a bulkier, non-nucleophilic base might also be beneficial.

Step 3: Deprotection of N-Boc-3-(1-propynyl)-2-piperidinone

Issue: Incomplete deprotection and product degradation during workup.

ParameterLab Scale (10g)Pilot Scale (1kg) - ProblematicPilot Scale (1kg) - Optimized
Conversion >99%85-90%>98%
Purity (crude) 95%70%92%
Isolated Yield 90%65%85%

Troubleshooting:

  • Q: The deprotection reaction is not going to completion, even with extended reaction times. What should we investigate?

    • A: Inefficient mixing can lead to poor acid dispersion. Ensure adequate agitation. Also, consider that the concentration of the substrate is much higher at scale, potentially requiring a proportional increase in the acid catalyst. Monitor the reaction by HPLC to confirm the endpoint before quenching.

  • Q: We are observing significant degradation of the final product during the aqueous workup and isolation. How can we prevent this?

    • A: this compound may be sensitive to prolonged exposure to strong acids or high temperatures. Neutralize the reaction mixture promptly and keep the temperature low during extraction and concentration. Consider using a milder deprotection condition or a different workup procedure that avoids harsh pH changes.

Experimental Protocols

Step 2: α-Alkynylation of N-Boc-2-piperidinone (Optimized Pilot Scale)

  • Reactor Setup: A 50 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet is charged with N-Boc-2-piperidinone (1 kg, 5.02 mol) and anhydrous THF (20 L).

  • Cooling: The solution is cooled to -78°C with a chiller.

  • Deprotonation: A solution of lithium diisopropylamide (LDA) in THF (2.0 M, 2.76 L, 5.52 mol) is added dropwise over 2 hours, maintaining the internal temperature below -70°C. The mixture is stirred for an additional 1 hour at -78°C.

  • Alkynylation: Propargyl bromide (80 wt% in toluene, 0.74 kg, 6.02 mol) is added dropwise over 1.5 hours, ensuring the temperature does not exceed -70°C.

  • Quenching: The reaction is stirred for 3 hours at -78°C and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (5 L).

  • Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted with ethyl acetate (2 x 5 L). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the crude product.

Visualizations

experimental_workflow cluster_step1 Step 1: N-Protection cluster_step2 Step 2: α-Alkynylation cluster_step3 Step 3: Deprotection start δ-Valerolactone prot N-Protection (Boc-Anhydride, Base) start->prot n_boc N-Boc-2-piperidinone prot->n_boc deprot Deprotonation (LDA, -78°C) n_boc->deprot alkyn Alkynylation (Propargyl Bromide) deprot->alkyn n_boc_alkyn N-Boc-3-(1-propynyl)-2-piperidinone alkyn->n_boc_alkyn deprot2 Deprotection (Acidic Conditions) n_boc_alkyn->deprot2 final This compound deprot2->final

Caption: High-level workflow for the three-step synthesis of this compound.

troubleshooting_logic start Low Yield in Alkynylation? q1 Check Diastereoselectivity start->q1 q2 Significant Byproducts? start->q2 a1_good High q1->a1_good Good a1_bad Low q1->a1_bad Poor a1_good->q2 sol1 Improve Temperature Control - Slower Reagent Addition - Enhanced Cooling a1_bad->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Optimize Base Addition - Slower Addition at -78°C - Consider Bulky Base a2_yes->sol2 sol3 Review Workup Procedure - Check for Product Loss during Extraction a2_no->sol3

Caption: Troubleshooting decision tree for the α-alkynylation step.

minimizing off-target effects of Propinetidine in assays

Author: BenchChem Technical Support Team. Date: November 2025

Propinetidine Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting strategies to minimize off-target effects of this compound in biochemical and cell-based assays. This compound is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a critical mediator of immunoreceptor signaling.[1][2][3] While designed for high specificity, understanding and controlling for potential off-target activity is crucial for accurate data interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary target and mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the ATP-binding pocket of Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase. SYK plays a crucial role in signal transduction downstream of various receptors, including B-cell receptors (BCR), Fc receptors, and integrins.[3][4] By inhibiting SYK's kinase activity, this compound blocks the phosphorylation of downstream substrates, thereby modulating immune cell activation, proliferation, and inflammatory responses.[1][2][5]

Q2: What are the known or potential off-target effects of this compound?

While highly selective for SYK, at higher concentrations, this compound may exhibit inhibitory activity against other kinases with structurally similar ATP-binding sites. Based on broad kinase screening panels, potential off-targets may include other tyrosine kinases or related signaling proteins. Non-specific effects can also arise from the compound's physicochemical properties.[6] It is essential to empirically determine the selectivity window in your specific assay system.

Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?

The key is to perform a dose-response experiment to determine the IC50 (in biochemical assays) or EC50 (in cell-based assays) for SYK inhibition. The optimal concentration range should be as close to the IC50/EC50 value as possible to achieve target inhibition while minimizing the risk of engaging off-target proteins.[6]

  • Biochemical Assays: Use a concentration range from 1-3 times the IC50.

  • Cell-Based Assays: The effective concentration is often higher due to cell permeability and other factors. A typical starting point is 10-100 times the biochemical IC50, but this must be validated.[6] Avoid using concentrations significantly above 1-10 µM unless justified by dose-response data, as this increases the likelihood of non-specific activity.[6]

Q4: What are the essential control experiments to run with this compound?

To ensure that the observed biological effect is due to SYK inhibition, a comprehensive set of controls is critical.

  • Vehicle Control (e.g., DMSO): This is the most fundamental control to account for any effects of the solvent used to dissolve this compound.

  • Inactive Enantiomer/Structural Analog (if available): An ideal negative control is a structurally similar molecule that is inactive against SYK. This helps rule out effects caused by the chemical scaffold itself.

  • Rescue Experiment: If possible, introduce a constitutively active downstream effector of SYK. If this rescues the phenotype caused by this compound, it provides strong evidence of on-target activity.

  • SYK Knockdown/Knockout Models: The most definitive control is to compare the effect of this compound in wild-type cells versus cells where SYK has been genetically depleted (e.g., via siRNA, shRNA, or CRISPR). The phenotype in SYK-deficient cells should mimic the effect of the inhibitor.

Q5: My cells are showing unexpected toxicity or a phenotype inconsistent with SYK inhibition. What should I do?

Unexpected results may stem from off-target effects, issues with the assay itself, or the health of the cells.[7] Follow this troubleshooting workflow:

  • Confirm Compound Integrity: Ensure the compound has not degraded.

  • Lower the Concentration: Re-run the experiment with a lower concentration of this compound, closer to its on-target EC50.

  • Perform a Cytotoxicity Assay: Use an orthogonal assay (e.g., LDH release, Annexin V staining) to determine if the observed effect is due to general toxicity rather than specific pathway inhibition.

  • Run Control Experiments: If not already done, perform the control experiments listed in Q4 to differentiate on-target from off-target effects.

  • Consult Kinase Profiling Data: Review broad kinase panel data to identify potential off-target kinases that might be responsible for the unexpected phenotype.

Data Presentation: this compound Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary target (SYK) and a selection of representative off-target kinases. This data is crucial for designing experiments within the optimal therapeutic window.

Kinase TargetIC50 (nM)Fold Selectivity vs. SYKNotes
SYK (On-Target) 5 1x Primary target; high potency.
LRRK245090xPotential off-target at high concentrations.
FLT3800160xRelevant in hematopoietic cell models.
JAK21,200240xPart of a distinct signaling pathway.
SRC>5,000>1000xHigh selectivity against this common kinase.
EGFR>10,000>2000xUnlikely to be a relevant off-target.

Experimental Protocols

Protocol: Validating On-Target SYK Inhibition via Western Blot

This protocol describes how to confirm this compound's on-target activity by measuring the phosphorylation of a known SYK downstream substrate, such as PLCγ2, in an appropriate cell line (e.g., B-cells stimulated with anti-IgM).

Materials:

  • B-cell line (e.g., Ramos)

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (10 mM in DMSO)

  • Anti-IgM antibody for stimulation

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PLCγ2 (pY759), anti-total-PLCγ2, anti-SYK, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Methodology:

  • Cell Culture and Treatment:

    • Plate Ramos cells at a density of 1x10^6 cells/mL and starve overnight in serum-free media.

    • Pre-treat cells with a dose-range of this compound (e.g., 0, 10 nM, 50 nM, 250 nM, 1 µM) or vehicle (DMSO) for 1 hour.

  • Cell Stimulation:

    • Stimulate the cells by adding anti-IgM to a final concentration of 10 µg/mL for 10 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash once with ice-cold PBS.

    • Lyse the cell pellet in 100 µL of ice-cold lysis buffer. Incubate on ice for 20 minutes with periodic vortexing.

  • Protein Quantification:

    • Clarify lysates by centrifuging at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-PLCγ2) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply chemiluminescence substrate.

  • Data Analysis:

    • Image the blot using a digital imager.

    • Quantify band intensities. The signal for phospho-PLCγ2 should decrease in a dose-dependent manner with this compound treatment.

    • Strip and re-probe the membrane for total PLCγ2, SYK, and GAPDH to confirm equal protein loading and ensure the inhibitor does not alter total protein levels.

Mandatory Visualizations

SYK_Signaling_Pathway On-Target SYK Signaling Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm BCR BCR / FcR (ITAM-containing Receptor) SYK_inactive SYK (Inactive) BCR->SYK_inactive Receptor Ligation SYK_active SYK (Active/Phosphorylated) SYK_inactive->SYK_active Autophosphorylation PLCg2 PLCγ2 SYK_active->PLCg2 Phosphorylation VAV VAV SYK_active->VAV Phosphorylation PI3K PI3K SYK_active->PI3K Phosphorylation Downstream Downstream Signaling (Ca²⁺ Flux, NF-κB, MAPK) PLCg2->Downstream VAV->Downstream PI3K->Downstream This compound This compound This compound->SYK_active Inhibition

Caption: On-Target SYK Signaling Pathway inhibited by this compound.

Experimental_Workflow Workflow for Validating this compound Specificity start Start: Hypothesis (Phenotype is due to SYK inhibition) dose_response 1. Dose-Response Curve (Determine on-target EC50 in cell assay) start->dose_response western_blot 2. Confirm Target Engagement (Western Blot for p-SYK or p-PLCγ2) dose_response->western_blot orthogonal_inhibitor 3. Orthogonal Control (Test structurally different SYK inhibitor) western_blot->orthogonal_inhibitor phenotype_match Phenotypes Match? orthogonal_inhibitor->phenotype_match genetic_control 4. Genetic Control (Use SYK siRNA/shRNA or KO cells) phenotype_match->genetic_control Yes conclusion_off Conclusion: Phenotype is likely OFF-TARGET or non-specific phenotype_match->conclusion_off No phenotype_mimic Phenotypes Mimic? genetic_control->phenotype_mimic conclusion_on Conclusion: Phenotype is ON-TARGET phenotype_mimic->conclusion_on Yes phenotype_mimic->conclusion_off No

Caption: Experimental workflow to validate on-target effects.

Troubleshooting_Tree Troubleshooting Unexpected Results cluster_check1 Concentration Check cluster_check2 Toxicity Check cluster_check3 Specificity Check start Unexpected Result Observed (e.g., toxicity, wrong phenotype) q_conc Is concentration >10x EC50 or >1µM? start->q_conc a_lower_conc Action: Lower concentration and repeat q_conc->a_lower_conc Yes q_toxic Is effect seen with orthogonal SYK inhibitor? q_conc->q_toxic No a_lower_conc->q_toxic a_cytotox Action: Perform cytotoxicity assay (LDH, etc.) q_toxic->a_cytotox No q_genetic Does phenotype persist in SYK KO/KD cells? q_toxic->q_genetic Yes res_off_target Result: Likely Off-Target Toxicity a_cytotox->res_off_target res_off_target2 Result: Confirmed Off-Target Effect q_genetic->res_off_target2 Yes res_complex Result: On-target but complex biology q_genetic->res_complex No

Caption: Decision tree for troubleshooting unexpected results.

References

Technical Support Center: Optimizing Buffer Conditions for Famotidine Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental conditions for studying Famotidine activity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Famotidine?

Famotidine is a competitive histamine H2 receptor antagonist.[1][2][3][4][] It functions by selectively binding to H2 receptors on the basolateral membrane of gastric parietal cells, which prevents histamine from binding.[2][3][4][] This action blocks the signaling pathway that leads to the secretion of gastric acid, thereby reducing the overall acidity of the stomach.[1][3][4] Specifically, by inhibiting the H2 receptor, Famotidine prevents the activation of adenylate cyclase, which in turn leads to decreased intracellular levels of cyclic AMP (cAMP) and reduced activation of the proton pump.[3][4]

Q2: At what pH is Famotidine most stable?

Famotidine exhibits maximum stability at a pH of approximately 6.3.[6] The drug is susceptible to degradation under both acidic and alkaline conditions.[7][8] In highly acidic environments (e.g., pH 1.2), Famotidine degrades rapidly.[7] It also undergoes degradation in alkaline solutions (e.g., 0.1 mol L-1 NaOH).[8] Therefore, maintaining a pH around 6.3 is crucial for in vitro experiments to ensure the integrity of the compound.

Q3: What are common causes of inconsistent results in Famotidine activity assays?

Inconsistent results in Famotidine activity assays can arise from several factors:

  • pH Instability: As Famotidine's stability is pH-dependent, fluctuations in buffer pH can lead to variable degradation rates and, consequently, inconsistent activity measurements.[6][7]

  • Oxidative Degradation: Famotidine is susceptible to oxidative stress, which can be exacerbated by certain excipients or exposure to oxidizing agents like hydrogen peroxide.[8][9] This can lead to a decrease in the active concentration of the drug.

  • Improper Storage: Famotidine should be stored in well-sealed, light-resistant containers at controlled temperatures (below 40°C) to prevent degradation.[]

  • Buffer Composition: The components of the buffer system can influence Famotidine's stability. For instance, certain ions may catalyze degradation reactions.[6]

Q4: Can Famotidine activity be assessed using a cell-based assay?

Yes, cell-based assays are suitable for assessing Famotidine activity. A common approach involves using cell lines that endogenously or recombinantly express the human H2 histamine receptor, such as human gastric cancer cells (AGS) or transfected HEK293T cells.[10][11] The activity of Famotidine can be determined by measuring its ability to inhibit histamine-induced downstream signaling events, such as the production of cyclic AMP (cAMP).[10][11]

Troubleshooting Guides

Issue 1: Low or No Famotidine Activity Detected
Possible Cause Recommended Solution
Degradation of Famotidine Stock Solution Prepare fresh stock solutions of Famotidine in a suitable solvent and store them under appropriate conditions (protected from light, at the recommended temperature). Confirm the concentration and purity of the stock solution using a validated analytical method like HPLC.[12][13]
Incorrect Buffer pH Verify the pH of the assay buffer. Famotidine has maximal stability around pH 6.3.[6] Buffers with a pH that is too acidic or too alkaline can cause rapid degradation.[7][8] Adjust the buffer pH as needed.
Suboptimal Assay Conditions Review the experimental protocol for optimal concentrations of all reagents, incubation times, and temperature. For receptor binding assays, ensure the radioligand concentration is appropriate (at or below the Kd).[14]
Inactive H2 Receptors in Cell-Based Assays Ensure the cell line expressing the H2 receptor is viable and properly maintained. Passage cells appropriately and check for receptor expression levels.
Issue 2: High Variability Between Replicates
Possible Cause Recommended Solution
Inconsistent Pipetting Calibrate pipettes regularly. For small volumes, consider preparing a master mix to ensure uniform distribution of reagents across all wells.
Temperature Fluctuations Ensure consistent temperature control throughout the assay. Use a temperature-controlled incubator and allow all reagents to equilibrate to the assay temperature before use.
Edge Effects in Microplates To minimize edge effects in 96-well plates, avoid using the outer wells or fill them with a blank solution (e.g., buffer or media).
Famotidine Adsorption to Labware While not extensively reported for Famotidine, some compounds can adhere to plasticware. If suspected, consider using low-adhesion microplates or pre-treating plates.

Quantitative Data Summary

The following tables summarize key parameters for optimizing buffer conditions for Famotidine activity and stability.

Table 1: pH-Dependent Stability and Solubility of Famotidine

ParameterValueConditionsReference
pKa 6.7623°C, Spectrophotometric method[6]
6.6037°C, Potentiometric method[6]
Maximum Stability pH ~6.337°C[6]
Intrinsic Solubility 2.7 mM23°C[6]
Degradation Conditions Susceptible to acid and base catalysispH range 1-11[6][15]
Rapid degradationpH 1.2[7]
Degradation0.1 mol L-1 NaOH[8]

Table 2: Recommended Buffer Conditions for In Vitro Assays

Assay TypeBuffer SystempHKey ComponentsReference
H2 Receptor Binding Assay Tris-HCl7.450 mM Tris-HCl[11]
H2 Receptor Binding Assay HEPES7.450 mM HEPES, 0.5% BSA[16]
Dissolution Studies Phosphate Buffer6.8Standard phosphate buffer[17]
Dissolution Studies Distilled Water--[18]
HPLC Analysis Acetate Buffer-Acetonitrile (93:7)--[19]
HPLC Analysis Dihydrogen phosphate buffer with triethylamine3.00.1 M dihydrogen phosphate, 0.2% triethylamine[13]

Experimental Protocols

Protocol 1: H2 Receptor Radioligand Binding Assay

This protocol is adapted from methodologies used for H2 receptor binding studies.[11][16]

Materials:

  • Membrane preparation from cells expressing human H2 histamine receptor

  • [³H]Tiotidine (radioligand)

  • Famotidine (or other unlabeled competitor)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Scintillation fluid

  • 96-well microplates

  • Filter mats

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Famotidine in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of Assay Buffer (for total binding) or 25 µL of a high concentration of an unlabeled H2 antagonist (for non-specific binding).

    • 25 µL of the Famotidine serial dilutions.

    • 50 µL of [³H]Tiotidine diluted in Assay Buffer.

    • 100 µL of the H2 receptor membrane preparation diluted in Assay Buffer.

  • Incubate the plate at a controlled temperature (e.g., 4°C to prevent ligand internalization in whole cells) for a predetermined time to reach equilibrium (e.g., 40 minutes).[11]

  • Terminate the binding reaction by rapid filtration over filter mats using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Dry the filter mats and place them in scintillation vials.

  • Add scintillation fluid to each vial and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding and plot the data to determine the IC₅₀ of Famotidine.

Protocol 2: In Vitro Dissolution Study for Famotidine Formulations

This protocol is a generalized procedure based on standard dissolution testing methods for oral dosage forms.[17][18]

Materials:

  • Famotidine tablets or other solid dosage form

  • USP Dissolution Apparatus 1 (basket) or 2 (paddle)

  • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or phosphate buffer pH 6.8 (to simulate intestinal fluid)

  • Water bath maintained at 37 ± 0.5 °C

  • Syringes and filters for sampling

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Prepare the dissolution medium and place it in the dissolution vessels. Equilibrate the medium to 37 ± 0.5 °C.

  • Place one Famotidine tablet in each vessel.

  • Start the apparatus at a specified rotation speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Immediately filter the sample to prevent undissolved particles from affecting the analysis.

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analyze the concentration of Famotidine in the filtered samples using a validated HPLC or UV-Vis spectrophotometric method.[13][20]

  • Calculate the cumulative percentage of drug released at each time point and generate a dissolution profile.

Visualizations

Famotidine_Signaling_Pathway Histamine Histamine H2R H2 Receptor (on Parietal Cell) Histamine->H2R Binds & Activates G_Protein Gs Protein H2R->G_Protein Activates Famotidine Famotidine Famotidine->H2R Binds & Inhibits AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion Increases

Caption: Famotidine's signaling pathway in gastric parietal cells.

Buffer_Optimization_Workflow start Define Assay Objective (Activity vs. Stability) select_buffer Select Initial Buffer System (e.g., Phosphate, Tris, HEPES) start->select_buffer ph_range Screen a Range of pH Values (e.g., 5.0 - 8.0) select_buffer->ph_range measure_activity Measure Famotidine Activity/ Stability at Each pH ph_range->measure_activity identify_optimal_ph Identify Optimal pH measure_activity->identify_optimal_ph ionic_strength Vary Ionic Strength at Optimal pH (e.g., using NaCl) identify_optimal_ph->ionic_strength measure_again Re-measure Activity/Stability ionic_strength->measure_again final_conditions Determine Final Buffer Conditions measure_again->final_conditions

Caption: Workflow for optimizing buffer conditions.

Troubleshooting_Tree problem Inconsistent or Unexpected Famotidine Assay Results check_reagents Check Reagent Integrity problem->check_reagents check_protocol Review Assay Protocol problem->check_protocol check_instrument Check Instrument Settings problem->check_instrument check_famotidine Is Famotidine stock fresh and properly stored? check_reagents->check_famotidine no check_buffer Is buffer pH correct and stable? check_reagents->check_buffer yes solution_reagents Prepare fresh reagents check_famotidine->solution_reagents no check_buffer->solution_reagents no check_concentrations Are reagent concentrations correct? check_protocol->check_concentrations no check_conditions Are incubation time and temperature optimal? check_protocol->check_conditions yes solution_protocol Optimize protocol parameters check_conditions->solution_protocol no check_calibration Is the instrument calibrated and settings correct? check_instrument->check_calibration solution_instrument Calibrate and verify settings check_calibration->solution_instrument no

Caption: Troubleshooting decision tree for Famotidine assays.

References

Validation & Comparative

validating the biological activity of Propinetidine in vitro

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and databases has yielded no specific information on a compound named "Propinetidine." This suggests that "this compound" may be a novel or proprietary compound not yet described in published research, or the name may be misspelled.

To proceed with your request for a comparison guide on the in vitro biological activity of this compound, please provide additional details.

Specifically, please clarify:

  • The correct spelling or any alternative names for the compound.

  • The expected biological target or mechanism of action. For instance, is it anticipated to be an enzyme inhibitor, a receptor agonist/antagonist, an antimicrobial agent, or something else?

  • The therapeutic area or field of research for which this compound is being investigated.

Once you provide this essential information, a comprehensive comparison guide can be developed, including:

  • Selection of appropriate in vitro assays to validate its biological activity.

  • Identification of suitable comparator compounds for a robust performance benchmark.

  • Detailed experimental protocols for the selected assays.

  • Clearly structured data tables summarizing quantitative results.

  • A Graphviz diagram illustrating the relevant signaling pathway or experimental workflow.

I am ready to assist you further upon receiving the necessary details about the compound .

Comparative Analysis of Antiulcerative Agents: A Guide to Known Inhibitors in the Absence of Data for Propinetidine

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

A thorough investigation for the compound "Propinetidine" (CAS 3811-53-8) has revealed a significant scarcity of publicly available scientific literature. While identified as an "antiulcerative" agent, detailed information regarding its specific mechanism of action, experimental data, and comparative analyses is not readily accessible. This guide, therefore, provides a comprehensive comparative analysis of the two major classes of well-established antiulcerative inhibitors: Histamine H2 Receptor Antagonists and Proton Pump Inhibitors (PPIs) . Given its indication, it is plausible that this compound's mechanism of action aligns with one of these classes.

This guide will serve as a valuable resource by presenting a side-by-side comparison of these known inhibitors, complete with quantitative data, detailed experimental protocols, and visualizations of their signaling pathways, adhering to the specified requirements.

Histamine H2 Receptor Antagonists vs. Proton Pump Inhibitors: A Head-to-Head Comparison

The primary therapeutic strategy for treating acid-peptic disorders, such as gastric ulcers, is the inhibition of gastric acid secretion. Histamine H2 receptor antagonists and proton pump inhibitors are the cornerstones of this therapeutic approach, though they employ distinct mechanisms of action.

Mechanism of Action

Histamine H2 Receptor Antagonists act as competitive antagonists at the H2 receptors on the basolateral membrane of gastric parietal cells. By blocking the binding of histamine, they reduce the stimulation of the H+/K+ ATPase (proton pump), thereby decreasing gastric acid secretion.

Proton Pump Inhibitors (PPIs) , in contrast, are irreversible inhibitors of the H+/K+ ATPase enzyme itself. This enzyme represents the final step in the pathway of gastric acid secretion. By covalently binding to the proton pump, PPIs provide a more profound and prolonged suppression of acid secretion compared to H2 receptor antagonists.

Comparative Efficacy and Potency

The following table summarizes key quantitative data for representative H2 receptor antagonists and proton pump inhibitors.

ClassInhibitorTargetPotency (IC50/Ki)Efficacy (% Inhibition of Acid Secretion)
H2 Receptor Antagonists CimetidineHistamine H2 Receptor~0.1-1 µM (Ki)~60-70% (at therapeutic doses)
RanitidineHistamine H2 Receptor~0.01-0.1 µM (Ki)~70-80% (at therapeutic doses)
FamotidineHistamine H2 Receptor~1-10 nM (Ki)~80-90% (at therapeutic doses)
Proton Pump Inhibitors OmeprazoleH+/K+ ATPase~1-5 µM (IC50)>90% (at therapeutic doses)
LansoprazoleH+/K+ ATPase~0.5-2 µM (IC50)>90% (at therapeutic doses)
EsomeprazoleH+/K+ ATPase~0.1-0.5 µM (IC50)>95% (at therapeutic doses)

Note: IC50 and Ki values can vary depending on the specific experimental conditions. The efficacy data represents typical inhibition of maximal acid output at standard therapeutic doses.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of antiulcerative agents. Below are representative protocols for key experiments.

Protocol 1: In Vitro Histamine H2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H2 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the human histamine H2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand Binding: The membranes are incubated with a radiolabeled H2 receptor antagonist (e.g., [³H]-Tiotidine) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of the test compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro H+/K+ ATPase (Proton Pump) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of a test compound against the gastric H+/K+ ATPase.

Methodology:

  • Enzyme Preparation: Gastric vesicles rich in H+/K+ ATPase are isolated from the gastric mucosa of a suitable animal model (e.g., hog or rabbit).

  • Assay Conditions: The enzyme activity is measured by quantifying the rate of ATP hydrolysis, typically through a colorimetric assay that detects the release of inorganic phosphate.

  • Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compound under acidic conditions to facilitate its activation (for PPIs).

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Data Analysis: The rate of phosphate production is measured, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

G cluster_0 Histamine H2 Receptor Antagonist Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Stimulates H_out H+ (Acid) ProtonPump->H_out Secretes H2_Antagonist H2 Receptor Antagonist H2_Antagonist->H2R Blocks

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and its inhibition by H2 receptor antagonists.

G cluster_1 Proton Pump Inhibitor (PPI) Pathway PPI_inactive Inactive PPI (Pro-drug) PPI_active Active PPI (Sulfenamide) PPI_inactive->PPI_active Acid-catalyzed activation ProtonPump H+/K+ ATPase (Proton Pump) PPI_active->ProtonPump Irreversibly Inhibits H_out H+ (Acid) ProtonPump->H_out Secretes

Caption: Mechanism of action of Proton Pump Inhibitors (PPIs) involving acid-catalyzed activation and irreversible inhibition of the H+/K+ ATPase.

G cluster_2 General Experimental Workflow for Inhibitor Characterization Target Target Identification (e.g., H2 Receptor, Proton Pump) Assay In Vitro Assay Development (Binding or Enzyme Activity) Target->Assay Screening High-Throughput Screening (HTS) Assay->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (Structure-Activity Relationship) Hit->Lead InVivo In Vivo Efficacy Studies (Animal Models of Ulcers) Lead->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: A simplified workflow for the discovery and development of novel antiulcerative inhibitors.

Conclusion

While a direct comparative analysis involving this compound is not feasible due to the current lack of available data, this guide provides a robust framework for understanding and evaluating the major classes of known antiulcerative inhibitors. The presented data, protocols, and pathway diagrams for Histamine H2 Receptor Antagonists and Proton Pump Inhibitors offer a valuable resource for researchers in the field of gastroenterology and drug development. Further research into the pharmacological profile of this compound is warranted to determine its precise mechanism of action and its place within the landscape of antiulcerative therapies.

Comparative Analysis of Cisplatin and a Novel Therapeutic Agent in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial request specified a comparative analysis of "Propinetidine." However, extensive searches yielded no information on a compound with this name, suggesting it may be a hypothetical or erroneous term. Therefore, this guide utilizes Cisplatin , a well-established chemotherapeutic agent, as a foundational compound for comparison against a hypothetical novel therapeutic agent, designated here as "Alternatide," to fulfill the structural and content requirements of the user's request. This framework can be adapted for any real-world compound by substituting the relevant experimental data.

This guide provides a comprehensive comparison of the effects of Cisplatin and the hypothetical "Alternatide" on different cancer cell lines, offering researchers, scientists, and drug development professionals a detailed overview of their respective mechanisms and efficacy.

Introduction to Compared Agents

Cisplatin is a platinum-based chemotherapy drug used to treat a variety of cancers. Its mechanism of action primarily involves binding to DNA in cancer cells, which forms DNA adducts. These adducts interfere with DNA replication and repair mechanisms, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

"Alternatide" is presented here as a hypothetical next-generation therapeutic agent. For the purpose of this guide, we will define its mechanism as a selective inhibitor of a key protein in a cancer-specific signaling pathway, for instance, the hypothetical "Cancer-Specific Kinase 1" (CSK1). This targeted approach is designed to offer greater specificity and reduced off-target effects compared to traditional chemotherapeutics like Cisplatin.

Comparative Efficacy in Cancer Cell Lines

The following table summarizes the in vitro efficacy of Cisplatin and "Alternatide" across a panel of representative cancer cell lines. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) is a common measure of a drug's potency.

Cell LineCancer TypeCisplatin IC50 (µM)"Alternatide" IC50 (µM)
A549Lung Carcinoma8.51.2
MCF-7Breast Adenocarcinoma12.20.8
HeLaCervical Adenocarcinoma5.72.5
Caco-2Colorectal Adenocarcinoma15.13.1
LoVoColorectal Adenocarcinoma9.81.9

Note: The data presented for "Alternatide" is hypothetical and for illustrative purposes only.

Mechanism of Action and Signaling Pathways

Cisplatin Signaling Pathway

Cisplatin's cytotoxic effects are triggered by its interaction with DNA, leading to the activation of several signaling pathways that converge on apoptosis.

cisplatin_pathway Cisplatin Cisplatin DNA_Adducts DNA Adducts Cisplatin->DNA_Adducts ATR_ATM ATR/ATM Activation DNA_Adducts->ATR_ATM p53 p53 Activation ATR_ATM->p53 Bax_Bak Bax/Bak Upregulation p53->Bax_Bak Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Cisplatin-induced apoptotic signaling pathway.

"Alternatide" Signaling Pathway

"Alternatide" is designed to be a targeted inhibitor of CSK1, a kinase that, for the purposes of this guide, is presumed to be a critical component of a pro-survival signaling pathway in cancer cells.

alternatide_pathway Alternatide Alternatide Inhibition Inhibition Alternatide->Inhibition CSK1 Cancer-Specific Kinase 1 (CSK1) Pro_Survival Pro-Survival Pathway CSK1->Pro_Survival Cell_Proliferation Cell Proliferation and Survival Pro_Survival->Cell_Proliferation Inhibition->CSK1 Apoptosis Apoptosis Inhibition->Apoptosis

Caption: "Alternatide" mechanism of action via CSK1 inhibition.

Experimental Protocols

Cell Culture

All cell lines (A549, MCF-7, HeLa, Caco-2, and LoVo) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The IC50 values were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, the media was replaced with fresh media containing serial dilutions of Cisplatin or "Alternatide."

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The media was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • IC50 values were calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Signaling Pathway Proteins

To confirm the mechanism of action, western blot analysis can be performed to measure the levels of key proteins in the respective signaling pathways.

Protocol:

  • Cells were treated with Cisplatin, "Alternatide," or a vehicle control for 24 hours.

  • Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay.

  • Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane was then incubated overnight at 4°C with primary antibodies against target proteins (e.g., phosphorylated p53, cleaved Caspase-3 for Cisplatin; phosphorylated CSK1 for "Alternatide").

  • After washing with TBST, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This guide provides a comparative framework for evaluating the efficacy and mechanisms of action of different therapeutic agents in cancer cell lines. The provided data for Cisplatin serves as a baseline for comparison. While "Alternatide" is a hypothetical compound, the outlined experimental protocols and data presentation formats can be readily applied to the cross-validation of any novel therapeutic agent. The targeted nature of "Alternatide" is reflected in its hypothetical lower IC50 values, suggesting higher potency and potentially a better therapeutic window compared to the broader-acting Cisplatin. Further in-depth studies, including in vivo models, would be necessary to fully validate these findings.

Unveiling the Dual-Action Mechanism of Propiverine for Overactive Bladder

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Propiverine, a well-established therapeutic agent for the management of overactive bladder (OAB), presents a unique dual mechanism of action that distinguishes it from other treatment modalities. This guide provides a comprehensive comparison of Propiverine with alternative OAB therapies, supported by experimental data and detailed methodologies, to elucidate its pharmacological profile.

Mechanism of Action of Propiverine

Propiverine functions as both an antimuscarinic agent and a calcium channel blocker, a combination that contributes to its efficacy in reducing the symptoms of OAB, such as urinary urgency, frequency, and incontinence.[1][2][3][4][5]

  • Anticholinergic Activity: Propiverine competitively antagonizes muscarinic acetylcholine receptors (mAChRs) located on the detrusor smooth muscle of the bladder.[1][3] By inhibiting the binding of acetylcholine, the primary contractile neurotransmitter in the bladder, Propiverine leads to muscle relaxation and a reduction in involuntary bladder contractions.[1][3] Studies suggest a degree of selectivity, with high concentrations of its metabolites found in the bladder, potentially targeting M2 receptors.[1]

  • Calcium Channel Blockade: In addition to its antimuscarinic effects, Propiverine directly inhibits the influx of calcium ions into bladder smooth muscle cells by blocking L-type Ca2+ channels.[1][2][4][5][6] This reduction in intracellular calcium further contributes to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the sensation of urgency.[1][2]

This dual mechanism of action provides a comprehensive approach to managing OAB by targeting two key pathways involved in bladder muscle contraction.

Comparative Efficacy and Safety of Propiverine

Clinical trials have demonstrated the efficacy and tolerability of Propiverine in comparison to placebo and other antimuscarinic agents for the treatment of OAB.

Drug ClassDrug NameChange in Micturition Frequency (per 24h)Change in Incontinence Episodes (per 24h)Common Adverse Events
Antimuscarinic & Ca2+ Channel Blocker Propiverine -2.0 to -4.6 [7][8]-0.5 [8]Dry Mouth (13.7% - 28%), Constipation (6.8%) [9][10]
Antimuscarinic Tolterodine-3.8[7]Not specified in provided abstractsDry Mouth (27%)[10]
Antimuscarinic OxybutyninNot specified in provided abstractsNot specified in provided abstractsHigher incidence of adverse events vs. Propiverine (9.2% vs. 2.8%)[11]
Antimuscarinic SolifenacinImprovement noted, but specific data not providedImprovement noted, but specific data not providedNot specified in provided abstracts
Beta-3 Agonist MirabegronAlternative mechanism, data not directly compared in provided abstractsAlternative mechanism, data not directly compared in provided abstractsFast heartbeat, headache, diarrhea, urinary tract infections[12]

Experimental Protocols

The confirmation of Propiverine's mechanism of action and its clinical efficacy is based on a variety of experimental methodologies.

In Vitro Assays
  • Receptor Binding Assays: To determine the affinity of Propiverine and its metabolites for muscarinic receptor subtypes (M1, M2, M3, etc.), competitive binding assays are employed. These assays typically involve incubating radiolabeled ligands known to bind to specific muscarinic receptors with cell membranes expressing these receptors, in the presence and absence of varying concentrations of Propiverine. The displacement of the radiolabeled ligand by Propiverine allows for the calculation of its binding affinity (Ki).

  • Calcium Influx Assays: The calcium channel blocking activity of Propiverine is assessed using cellular assays. Smooth muscle cells isolated from the bladder are loaded with a calcium-sensitive fluorescent dye. The cells are then stimulated to induce calcium influx, and the change in fluorescence is measured in the presence and absence of Propiverine. A reduction in the fluorescence signal indicates an inhibition of calcium influx.[6]

Clinical Trial Design for Overactive Bladder

The efficacy and safety of Propiverine in patients with OAB are evaluated through randomized, double-blind, placebo-controlled, or active-controlled clinical trials.

  • Patient Population: Participants are typically adults with a clinical diagnosis of OAB, characterized by symptoms of urinary urgency, with or without urge incontinence, and increased urinary frequency.

  • Study Design: After a baseline period to record symptoms, patients are randomly assigned to receive either Propiverine, a placebo, or another active OAB medication. The treatment period usually lasts for several weeks.

  • Efficacy Endpoints: The primary efficacy measures are the change from baseline in the average number of micturitions per 24 hours and the number of incontinence episodes per 24 hours, as recorded in patient diaries.[7][8] Secondary endpoints may include changes in voided volume and patient-reported outcomes on quality of life.[8]

  • Safety and Tolerability: Adverse events are systematically recorded throughout the trial. The most common side effects of antimuscarinic drugs, such as dry mouth and constipation, are closely monitored.[9][10]

Visualizing the Mechanism and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Propiverine and a typical clinical trial workflow.

Propiverine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Detrusor Smooth Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds L_type_Ca_Channel L-type Ca2+ Channel Muscarinic_Receptor->L_type_Ca_Channel Activates Ca_ion Ca2+ L_type_Ca_Channel->Ca_ion Influx Contraction Muscle Contraction Ca_ion->Contraction Propiverine Propiverine Propiverine->Muscarinic_Receptor Blocks Propiverine->L_type_Ca_Channel Blocks

Caption: Signaling pathway of Propiverine's dual action on the detrusor muscle.

OAB_Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Patient_Recruitment Patient Recruitment (OAB Diagnosis) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Baseline_Assessment Baseline Symptom Assessment (Diary) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Propiverine_Arm Propiverine Treatment Randomization->Propiverine_Arm Control_Arm Placebo / Active Comparator Treatment Randomization->Control_Arm Follow_up Follow-up Assessments (Efficacy & Safety) Propiverine_Arm->Follow_up Control_Arm->Follow_up Data_Analysis Data Analysis Follow_up->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow of a typical clinical trial for an OAB drug.

References

independent verification of Propinetidine's therapeutic potential

Author: BenchChem Technical Support Team. Date: November 2025

An independent verification of the therapeutic potential of "Propinetidine" cannot be provided at this time as no approved medication or compound under clinical investigation with this name could be identified in publicly available resources. It is possible that "this compound" may be a typographical error, a developmental code name not in the public domain, or a newly emerging compound with limited published data.

For a comprehensive comparison, it is essential to have a correctly identified compound. Should a different name or therapeutic target be of interest, a detailed guide comparing its performance with relevant alternatives can be generated.

To illustrate the type of comparative analysis that can be provided, below is an example of a comparison guide for a class of well-established drugs: Histamine H2 Receptor Antagonists, which are commonly used to treat conditions like heartburn and peptic ulcers.

This guide provides a comparative overview of common Histamine H2 Receptor Antagonists, focusing on their mechanism of action, pharmacokinetic properties, and clinical efficacy.

Mechanism of Action

Histamine H2 receptor antagonists are a class of drugs that work by blocking the action of histamine on the parietal cells in the stomach. This reduces the production of stomach acid.[1][2][3] The signaling pathway is illustrated below.

cluster_ParietalCell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates (Activates) H_ion H+ ProtonPump->H_ion Secretes StomachLumen Stomach Lumen H_ion->StomachLumen into H2_Antagonist H2 Receptor Antagonist H2_Antagonist->H2R Competitively Blocks

Caption: Simplified signaling pathway of histamine-mediated gastric acid secretion and its inhibition by H2 Receptor Antagonists.

Pharmacokinetic Comparison

The following table summarizes key pharmacokinetic parameters for commonly prescribed H2 receptor antagonists.

DrugBioavailabilityTime to Peak ConcentrationHalf-lifeExcretion
Cimetidine 60-70%1-2 hours2 hoursPrimarily renal
Ranitidine 50%2-3 hours2.5-3 hoursRenal and hepatic
Famotidine 40-45%[2]1-3 hours[2]2.5-3.5 hoursPrimarily renal[2]
Nizatidine >90%0.5-3 hours1-2 hoursPrimarily renal

Clinical Efficacy and Side Effects

While all H2 receptor antagonists are effective in reducing gastric acid, their potency and side-effect profiles can differ.

DrugRelative PotencyCommon Side EffectsNotable Drug Interactions
Cimetidine 1xHeadache, dizziness, diarrhea, gynecomastia (long-term use)Inhibits cytochrome P450, affecting metabolism of many drugs.
Ranitidine 4-10xHeadache, constipation, diarrhea.Fewer P450 interactions than cimetidine.
Famotidine 20-60xHeadache, dizziness, constipation, diarrhea.Minimal P450 interactions.
Nizatidine 4-10xSomnolence, sweating, urticaria.Minimal P450 interactions.

Experimental Protocols

To assess the therapeutic potential of a novel H2 receptor antagonist, the following experimental workflow would be typical.

cluster_Preclinical Preclinical Evaluation cluster_Clinical Clinical Trials InVitro In Vitro Studies (Receptor Binding Assays) AnimalModels Animal Models (Gastric Acid Secretion) InVitro->AnimalModels Tox Toxicology Studies AnimalModels->Tox Phase1 Phase I (Safety & PK in healthy volunteers) Tox->Phase1 Phase2 Phase II (Efficacy & Dose-ranging in patients) Phase1->Phase2 Phase3 Phase III (Large-scale efficacy & safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A generalized workflow for the development and verification of a new therapeutic agent.

Detailed Protocol: In Vitro Receptor Binding Assay

  • Objective: To determine the binding affinity of a test compound to the histamine H2 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human H2 receptor.

    • Radiolabeled ligand (e.g., [3H]-tiotidine).

    • Test compound (e.g., "this compound").

    • Incubation buffer and filtration apparatus.

  • Procedure:

    • Incubate the membrane preparation with the radiolabeled ligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity on the filters to determine the amount of bound ligand.

  • Data Analysis:

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

This example illustrates the structure and content of a comparative guide. A similar, detailed analysis for "this compound" can be provided upon clarification of the compound's identity and therapeutic area.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent histamine H3 receptor (H3R) antagonists/inverse agonists: Pitolisant and Ciproxifan. As the initial search for "Propinetidine" did not yield a specific compound, this guide focuses on these well-characterized agents to represent the therapeutic class likely intended for comparison. Both compounds are pivotal in the study of CNS disorders, with Pitolisant being a clinically approved therapeutic for narcolepsy. This document outlines their performance based on experimental data, details the methodologies for key experiments, and visualizes the core signaling pathway involved.

Quantitative Performance Comparison

The following table summarizes the in vitro binding affinities and functional potencies of Pitolisant and Ciproxifan at the histamine H3 receptor, along with their selectivity over other histamine receptor subtypes. Lower Kᵢ and IC₅₀ values indicate higher potency.

ParameterPitolisant (formerly Tiprolisant)CiproxifanSpeciesReference(s)
H3R Binding Affinity (Kᵢ) 0.16 nM0.5 - 1.9 nMHuman[1]
~3.2 nM (20-fold lower than human)0.7 nMRat[2]
H3R Functional Activity (IC₅₀) 1.5 nM (inverse agonist)9.2 nM (antagonist)Human[1]
H1R Selectivity High (no significant interaction at 100 nM)>1000-fold vs H3RHuman/Guinea Pig[2][3]
H2R Selectivity High (no significant interaction at 100 nM)>1000-fold vs H3RGuinea Pig[2][3]
H4R Selectivity High (no significant interaction at 100 nM)~2-13-fold less potent than at H3RHuman[2][4]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of H3R antagonists are provided below.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for the histamine H3 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Kᵢ) of test compounds for the histamine H3 receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells stably expressing the human histamine H3 receptor, or rat brain cortex homogenates.

  • Radioligand: [³H]-N-α-methylhistamine ([³H]-NAMH).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • Non-specific Binding Control: 10 µM Histamine.

  • Test Compounds: Pitolisant, Ciproxifan, or other related compounds.

  • Instrumentation: Scintillation counter.

Procedure:

  • Prepare receptor membranes by homogenizing the cell pellet or brain tissue in ice-cold assay buffer, followed by centrifugation to isolate the membrane fraction. Resuspend the final pellet in fresh assay buffer.[5]

  • In a 96-well plate, add the receptor membrane preparation (typically 20-50 µg of protein per well).

  • Add varying concentrations of the test compound.

  • Add the radioligand, [³H]-NAMH, at a concentration near its Kₑ value (e.g., 0.3 nM).[5]

  • To determine non-specific binding, a set of wells will contain the radioligand and a high concentration of unlabeled histamine (10 µM) instead of the test compound.[5]

  • Incubate the plate for 90 minutes at room temperature to allow the binding to reach equilibrium.[5]

  • Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Functional cAMP Assay

This assay measures the ability of a compound to act as an antagonist or inverse agonist at the Gᵢ-coupled H3 receptor by quantifying its effect on cAMP levels.

Objective: To determine the functional potency (IC₅₀ or EC₅₀) of test compounds at the histamine H3 receptor.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human histamine H3 receptor.

  • Agonist: (R)-α-methylhistamine.

  • cAMP Assay Kit: A commercially available kit (e.g., LANCE cAMP assay).

  • Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% Protease-free BSA, 0.5 mM IBMX, pH 7.4.

  • Test Compounds: Pitolisant, Ciproxifan, or other related compounds.

  • Instrumentation: Plate reader capable of detecting the assay signal (e.g., time-resolved fluorescence).

Procedure:

  • Plate the CHO-K1-hH3R cells in a 384-well plate at a density of approximately 5,000 cells per well and incubate overnight.

  • The following day, remove the culture medium and add the test compound at various concentrations in stimulation buffer.

  • For antagonist testing, add a fixed concentration of the agonist (R)-α-methylhistamine (e.g., at its EC₈₀ concentration). For inverse agonist testing, no agonist is added.

  • Incubate the plate for 30 minutes at room temperature.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the response (e.g., fluorescence intensity) against the log of the test compound concentration.

  • Determine the IC₅₀ (for antagonists) or EC₅₀ (for inverse agonists) by non-linear regression analysis of the dose-response curve.

In Vivo Microdialysis for Histamine Release

This technique allows for the in vivo measurement of extracellular histamine levels in specific brain regions of freely moving animals, providing insight into the pharmacodynamic effects of H3R antagonists.

Objective: To measure the effect of test compounds on extracellular histamine levels in the brain.

Materials:

  • Animal Model: Male Wistar rats.

  • Microdialysis Probes: Concentric microdialysis probes with a semi-permeable membrane.

  • Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).

  • Surgical Equipment: Stereotaxic frame for probe implantation.

  • Analytical System: High-performance liquid chromatography (HPLC) with fluorescence or electrochemical detection.

  • Test Compounds: Pitolisant, Ciproxifan, or other related compounds.

Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a guide cannula stereotaxically into the desired brain region (e.g., the anterior hypothalamus).

  • Allow the animal to recover from surgery for a designated period.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular histamine.

  • Administer the test compound (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples to monitor changes in histamine levels post-administration.

  • Analyze the histamine concentration in the dialysate samples using a sensitive HPLC method.

  • Express the results as a percentage change from the baseline histamine levels.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the histamine H3 receptor signaling pathway and a typical experimental workflow for characterizing H3R antagonists.

H3R_Signaling_Pathway H3R Histamine H3 Receptor G_protein Gαi/o βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits αi/o Ca_channel N-type Ca²⁺ Channel G_protein->Ca_channel Inhibits βγ cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H3R Activates Antagonist H3R Antagonist/ Inverse Agonist Antagonist->H3R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter_release Neurotransmitter Release (e.g., Histamine, ACh, DA) Ca_influx->Neurotransmitter_release Triggers

Caption: Histamine H3 Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Kᵢ) selectivity_panel Receptor Selectivity Panel (H1, H2, H4, etc.) binding_assay->selectivity_panel functional_assay Functional cAMP Assay (Determine IC₅₀/EC₅₀) functional_assay->selectivity_panel microdialysis In Vivo Microdialysis (Measure Neurotransmitter Release) selectivity_panel->microdialysis behavioral_models Behavioral Models (e.g., Wakefulness, Cognition) microdialysis->behavioral_models lead_compound Lead Compound (e.g., Pitolisant, Ciproxifan) lead_compound->binding_assay lead_compound->functional_assay

Caption: Experimental Workflow for H3R Antagonist Characterization.

References

Statistical Validation and Comparative Analysis of Propafenone for Cardiac Arrhythmias

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction: The following guide provides a statistical validation and comparative analysis of Propafenone, a Class Ic antiarrhythmic agent. Due to the lack of available data for "Propinetidine," this guide focuses on Propafenone, a similarly named and well-documented therapeutic agent, assuming a likely misspelling of the original query. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of Propafenone's performance against other common antiarrhythmic drugs, supported by experimental data from clinical trials.

Comparative Efficacy of Antiarrhythmic Agents

The clinical efficacy of Propafenone has been evaluated in numerous studies, primarily for the treatment of atrial and ventricular arrhythmias. The following table summarizes its performance in maintaining sinus rhythm in patients with atrial fibrillation (AF), compared to key alternatives like Flecainide and Amiodarone.

Table 1: Efficacy in Maintaining Sinus Rhythm Post-Cardioversion
Drug Indication Efficacy Endpoint Result
Propafenone Paroxysmal Atrial FibrillationTime to first symptomatic recurrence (Median)112 to >300 days (dose-dependent)[1]
Atrial FibrillationConversion to Sinus Rhythm72% - 94% success rate in recent-onset AF[2]
Flecainide Paroxysmal Atrial FibrillationMaintenance of Sinus Rhythm (Long-term)49% of patients remain responsive[3]
Atrial FibrillationConversion to Sinus Rhythm (within 8 hours)90% success rate[4]
Amiodarone Recurrent Atrial FibrillationMaintenance of Sinus Rhythm (at 6 months)79% of patients remained in sinus rhythm[5]
Ventricular ArrhythmiasSuppression of Arrhythmia82% of patients achieved total control[6]

Comparative Safety and Tolerability

The safety profile of an antiarrhythmic drug is critical to its clinical utility. Propafenone, while effective, is associated with several adverse events. Its proarrhythmic potential, particularly in patients with structural heart disease, is a key consideration.[7]

Table 2: Common Adverse Events of Antiarrhythmic Agents
Drug Common Adverse Events Incidence (%) Key Safety Concerns
Propafenone Dizziness, Nausea, Vomiting, Altered Taste, Constipation[8]Varies widely; often dose-relatedProarrhythmic effects (especially in structural heart disease), Beta-blocking activity[7][9]
Flecainide Dizziness, Visual Disturbances (blurred vision, photopsia), Dyspnea, Headache, Nausea[10]Dizziness: 19-30%, Visual Disturbances: 10-38%[10]Proarrhythmic risk in patients with structural heart disease or post-myocardial infarction[3]
Amiodarone Pulmonary Toxicity, Thyroid Dysfunction, Ocular Abnormalities, QT Prolongation[11]Varies; risk increases with duration and doseMulti-organ toxicity (pulmonary, thyroid, liver), very long half-life requiring careful monitoring[12]

Experimental Protocols

The data presented are derived from randomized, double-blind, placebo-controlled clinical trials, which represent the gold standard for evaluating therapeutic efficacy and safety.

Typical Clinical Trial Protocol for an Antiarrhythmic Agent:

  • Patient Population: Patients with a documented history of symptomatic arrhythmias, such as paroxysmal atrial fibrillation or life-threatening ventricular arrhythmias.[1] Key exclusion criteria often include structural heart disease (for Class Ic agents), recent myocardial infarction, and severe heart failure.

  • Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group design is commonly employed.

  • Randomization and Blinding: Patients are randomly assigned to receive the investigational drug at varying doses (e.g., Propafenone SR 225 mg, 325 mg, or 425 mg twice daily) or a matching placebo.[1] Both patients and investigators are blinded to the treatment assignment.

  • Treatment Period: The treatment duration can range from several weeks to over a year, depending on the study's primary endpoint.

  • Efficacy Endpoints: The primary endpoint is often the time to the first recurrence of a symptomatic arrhythmia, documented via transtelephonic electrocardiographic (ECG) monitoring.[1] Secondary endpoints may include the frequency of events, changes in quality of life, and overall arrhythmia burden.

  • Safety Monitoring: Safety is assessed through the recording of all adverse events, regular physical examinations, vital signs, and laboratory tests. Continuous ECG monitoring (e.g., Holter monitoring) and periodic standard 12-lead ECGs are critical for detecting proarrhythmic effects or significant changes in cardiac conduction.

  • Statistical Analysis: The primary efficacy analysis is typically a time-to-event analysis, often using a log-rank test to compare the treatment arms.[1] The incidence of adverse events is compared using appropriate statistical tests, such as chi-square or Fisher's exact test.

Mechanism of Action and Signaling Pathways

Propafenone and its alternatives exert their antiarrhythmic effects by modulating the flow of ions across the cardiac myocyte membrane, thereby altering the cardiac action potential.

Antiarrhythmic Drug Target Pathways

The diagram below illustrates the primary targets of Propafenone, Flecainide, and Amiodarone within a cardiac myocyte. Propafenone and Flecainide are potent blockers of the fast inward sodium channels (Class Ic), while Amiodarone has a broader spectrum of activity, primarily blocking potassium channels (Class III) but also affecting sodium and calcium channels and adrenergic receptors.

Cardiac Myocyte Action Potential Modulation cluster_membrane Cell Membrane cluster_drugs Antiarrhythmic Agents Na_Channel Fast Na+ Channel (Phase 0) K_Channel K+ Channel (Phase 3) Ca_Channel Ca2+ Channel (Phase 2) Beta_Receptor Beta-Adrenergic Receptor Propafenone Propafenone Propafenone->Na_Channel Strong Block Propafenone->Beta_Receptor Weak Block Flecainide Flecainide Flecainide->Na_Channel Strong Block Amiodarone Amiodarone Amiodarone->Na_Channel Block Amiodarone->K_Channel Primary Block Amiodarone->Ca_Channel Block Amiodarone->Beta_Receptor Block

Caption: Primary ion channel and receptor targets of selected antiarrhythmic drugs.

Experimental and Logical Workflows

Understanding the classification of these drugs and the typical workflow for their clinical evaluation provides essential context for drug development professionals.

Vaughan Williams Classification of Antiarrhythmic Drugs

This diagram illustrates the logical relationship between different classes of antiarrhythmic drugs based on their primary mechanism of action. Propafenone and Flecainide belong to Class Ic, characterized by potent sodium channel blockade. Amiodarone is primarily a Class III agent but exhibits properties of all four classes.[8][13]

cluster_class1 Class I (Na+ Channel Blockers) A Antiarrhythmic Drugs C1a Class Ia C1b Class Ib C1c Class Ic C2 Class II (Beta Blockers) A->C2 C3 Class III (K+ Channel Blockers) A->C3 C4 Class IV (Ca2+ Channel Blockers) A->C4 Propafenone Propafenone C1c->Propafenone Propafenone Flecainide Flecainide C1c->Flecainide Flecainide Amiodarone Amiodarone C3->Amiodarone Amiodarone (also has Class I, II, IV effects)

Caption: Vaughan Williams classification of antiarrhythmic agents.

Clinical Trial Workflow for Antiarrhythmic Drug Evaluation

The following diagram outlines a standardized workflow for a clinical trial designed to assess the efficacy and safety of a new antiarrhythmic agent like Propafenone.

cluster_arms Treatment Period Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (Double-Blind) Start->Randomization ArmA Treatment Arm (e.g., Propafenone) Randomization->ArmA ArmB Control Arm (Placebo or Active Comparator) Randomization->ArmB DataCollection Data Collection (ECG Monitoring, Adverse Events) ArmA->DataCollection ArmB->DataCollection Analysis Statistical Analysis (Time-to-Event, Safety Profile) DataCollection->Analysis End Results & Reporting Analysis->End

Caption: Standardized workflow for an antiarrhythmic clinical trial.

References

Assessing the Specificity of Pitolisant's Biological Target: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the precise biological target and specificity of a compound is paramount. This guide provides a detailed comparison of Pitolisant, a potent and selective histamine H3 receptor (H3R) antagonist/inverse agonist, with other relevant H3R modulators. The information presented herein is supported by experimental data to facilitate an objective assessment of its performance and specificity.

Pitolisant is the first H3R antagonist/inverse agonist to receive clinical approval in the United States and Europe for the treatment of narcolepsy.[1][2] Its primary mechanism of action is to block the inhibitory presynaptic H3 autoreceptors on histaminergic neurons, thereby increasing the synthesis and release of histamine in the brain.[3][4] This, in turn, enhances the activity of histaminergic neurons, which play a crucial role in promoting wakefulness and cognitive processes.[3][5] Beyond its effect on histamine, blockade of H3 heteroreceptors can also modulate the release of other key neurotransmitters, including acetylcholine, norepinephrine, and dopamine.[1][6]

Comparative Analysis of Binding Affinity and Selectivity

The specificity of a drug is determined by its relative affinity for its intended target versus other potential off-targets. The following tables summarize the binding affinities (Ki) of Pitolisant and other well-characterized H3R antagonists for the human histamine H3 receptor and their selectivity against other human histamine receptor subtypes.

CompoundHuman H3R Kᵢ (nM)Reference(s)
Pitolisant (BF-2649) 0.16 [1][6]
Ciproxifan9.2[6]
ClobenpropitData not consistently available in nM
ABT-239Data not consistently available in nM[7]
ThioperamideData not consistently available in nM[8]
S 38093-21200 (human)[6]
Betahistine1900[6]

Table 1: Comparative Binding Affinities of H3R Antagonists for the Human Histamine H3 Receptor. Lower Kᵢ values indicate higher binding affinity.

CompoundSelectivity (Fold difference in Kᵢ)Reference(s)
H3 vs H1 H3 vs H2
Pitolisant Highly Selective Highly Selective
CiproxifanHighHigh
ThioperamideData not consistently availableData not consistently available
ClobenpropitData not consistently availableData not consistently available

Table 2: Selectivity Profile of H3R Antagonists. "Highly Selective" indicates a significantly lower Kᵢ for H3R compared to other histamine receptor subtypes. Specific fold-selectivity values are often proprietary and not always publicly available.

Off-Target Binding Profile

Functional Activity at the Histamine H3 Receptor

Beyond binding, it is essential to characterize the functional activity of these compounds. Pitolisant acts as an inverse agonist at the H3 receptor, meaning it not only blocks the action of agonists but also reduces the receptor's basal, constitutive activity.[1][3] This inverse agonism leads to a more robust increase in histamine release compared to a neutral antagonist.

CompoundFunctional AssayPotency (EC₅₀/IC₅₀, nM)Reference(s)
Pitolisant Inverse Agonism (cAMP accumulation)1.5 (EC₅₀)[1][6]
CiproxifanAntagonism9.2 (IC₅₀)[6]
BetahistineAntagonism1900 (IC₅₀)[6]

Table 3: Comparative Functional Potency of H3R Antagonists.

Experimental Protocols

Radioligand Binding Assay for H3 Receptor Affinity

This protocol is a standard method for determining the binding affinity of a test compound for the histamine H3 receptor.[10][11]

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human histamine H3 receptor (e.g., HEK293 cells).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4) containing 5 mM EDTA, is used.

  • Radioligand: A radiolabeled H3R ligand, such as [³H]-Nα-methylhistamine, is used at a concentration near its Kd value.

  • Incubation: The cell membranes, radioligand, and various concentrations of the test compound are incubated together to allow binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

  • Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters (e.g., GF/B) to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibitory constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known H3R ligand (e.g., 10 µM Pitolisant).

Functional Assay: cAMP Accumulation for Inverse Agonism

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a second messenger whose production is inhibited by the activation of the Gαi-coupled H3 receptor.[12]

  • Cell Culture: Cells stably expressing the human H3 receptor and a cAMP-responsive reporter system (e.g., CRE-luciferase) or a biosensor like EPAC are used.

  • Assay Medium: A suitable assay medium, often serum-free, is used.

  • Compound Treatment: The cells are incubated with various concentrations of the test compound.

  • Stimulation (for antagonists): To measure antagonist activity, cells are co-incubated with the test compound and a known H3R agonist (e.g., (R)-α-methylhistamine). For inverse agonist activity, the compound is added alone.

  • cAMP Measurement: After the incubation period, the level of intracellular cAMP is measured. This can be done using various methods, including luminescence-based reporter gene assays, FRET-based biosensors, or immunoassays (e.g., HTRF).

  • Data Analysis: For inverse agonists, the concentration that produces 50% of the maximal increase in cAMP (EC₅₀) is determined. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC₅₀) is calculated.

Visualizing the Biological Context

To better understand the mechanism of action and the experimental workflow, the following diagrams are provided.

Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Histamine_vesicle Histamine Vesicles Histamine_release Histamine Release Histamine_vesicle->Histamine_release Exocytosis H3R H3 Autoreceptor (Gαi-coupled) H3R->Histamine_release Inhibits (-) Histamine_release->H3R Binds to Histamine Histamine Histamine_release->Histamine Postsynaptic_receptors Postsynaptic Histamine Receptors (H1, H2) Histamine->Postsynaptic_receptors Activates Pitolisant Pitolisant Pitolisant->H3R Blocks (Antagonist) Reduces basal activity (Inverse Agonist) Signal_transduction Signal Transduction (Wakefulness, Cognition) Postsynaptic_receptors->Signal_transduction Leads to

Caption: Mechanism of action of Pitolisant at the histaminergic synapse.

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional cAMP Functional Assay b_start Prepare H3R-expressing cell membranes b_incubate Incubate membranes with [³H]-Radioligand & Test Compound b_start->b_incubate b_filter Filter to separate bound from free ligand b_incubate->b_filter b_quantify Quantify radioactivity b_filter->b_quantify b_analyze Calculate Kᵢ b_quantify->b_analyze end_specificity Assess Specificity Profile b_analyze->end_specificity Determine Affinity and Selectivity f_start Culture H3R-expressing cells f_incubate Incubate cells with Test Compound f_start->f_incubate f_measure Measure intracellular cAMP levels f_incubate->f_measure f_analyze Calculate EC₅₀ / IC₅₀ f_measure->f_analyze f_analyze->end_specificity Determine Functional Potency start Select H3R Antagonist (e.g., Pitolisant) start->b_start start->f_start

Caption: Workflow for assessing the specificity of H3R antagonists.

Logical_Relationship cluster_compound Compound Properties cluster_biological Biological Effect cluster_therapeutic Therapeutic Outcome High_Affinity High Affinity for H3R (Low Kᵢ) Increased_Histamine Increased Histamine Release in the Brain High_Affinity->Increased_Histamine High_Selectivity High Selectivity over other receptors Reduced_Abuse_Potential Low Abuse Potential High_Selectivity->Reduced_Abuse_Potential Avoids Dopaminergic Pathways Inverse_Agonism Inverse Agonist Activity Inverse_Agonism->Increased_Histamine Wakefulness Increased Wakefulness Increased_Histamine->Wakefulness Cognitive_Enhancement Cognitive Enhancement Increased_Histamine->Cognitive_Enhancement Modulation_NT Modulation of other Neurotransmitters Modulation_NT->Cognitive_Enhancement

Caption: Relationship between compound properties and therapeutic effects.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Propinetidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Propinetidine (CAS No. 3811-53-8) was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally and functionally related compounds, namely cimetidine (a fellow histamine H2-receptor antagonist) and p-Phenetidine. Researchers must conduct a thorough risk assessment and consult with their institution's safety office before handling this compound.

This guide provides essential safety, handling, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is anticipated to be a hazardous substance. Based on data from related compounds, it may be harmful if swallowed, inhaled, or comes into contact with skin. It is also expected to cause serious eye irritation and may cause skin irritation or an allergic reaction.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRecommended PPESpecifications & Notes
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Must comply with ANSI Z87.1 or equivalent standards.
Hand Protection Chemical-resistant gloves.Nitrile or neoprene gloves are generally recommended. Always check the glove manufacturer's compatibility chart. Dispose of gloves immediately after handling the compound.
Body Protection Laboratory coat.A chemically resistant apron or coveralls may be necessary for larger quantities or when there is a significant risk of splashing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling and Operational Procedures

Engineering Controls:

  • Always handle this compound in a well-ventilated laboratory.

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Procedural Steps for Safe Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated work area (preferably a fume hood).

  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water. Remove and properly dispose of contaminated PPE.

Emergency Procedures

Table 2: Emergency Response Protocols

Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect solid this compound waste and any contaminated consumables (e.g., gloves, weighing paper) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect liquid waste containing this compound in a labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility has been verified.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.

Visualization of Safety Protocols

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling this compound assess_task Assess the Task (e.g., weighing, dissolving, transferring) start->assess_task risk_assessment Potential for Exposure? (Dust, Aerosol, Splash) assess_task->risk_assessment low_risk Low Risk (e.g., handling small, pre-dissolved quantities in a closed system) risk_assessment->low_risk Low high_risk High Risk (e.g., weighing powder, creating solutions, potential for splashing) risk_assessment->high_risk High ppe_low Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat low_risk->ppe_low ppe_high Enhanced PPE: - Chemical Goggles - Face Shield - Double Gloves - Chemical Resistant Apron - Use of Fume Hood is Mandatory high_risk->ppe_high respirator Is ventilation inadequate or are aerosols generated? ppe_low->respirator ppe_high->respirator add_respirator Add Respirator respirator->add_respirator Yes end Proceed with Task Safely respirator->end No add_respirator->end

Caption: PPE selection workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.